Product packaging for Copper chromium(Cat. No.:CAS No. 12506-91-1)

Copper chromium

Cat. No.: B8583780
CAS No.: 12506-91-1
M. Wt: 115.54 g/mol
InChI Key: GXDVEXJTVGRLNW-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science

Copper-chromium alloys are renowned for an exceptional combination of high strength, corrosion resistance, and excellent electrical and thermal conductivity. niftyalloys.comnationalbronze.comcopper.org These properties make them ideal for demanding applications where materials are subjected to significant mechanical stress, high temperatures, and harsh environments. niftyalloys.com

The impressive characteristics of these alloys stem from their unique microstructure. Typically containing 0.6% to 1.2% chromium, these high-copper alloys are age-hardenable. copper.orgmanharmetal.com Through a process of rapid cooling from an annealing temperature followed by a heat treatment (aging), chromium precipitates from the solid copper solution. copper.org This creates a very fine dispersion of chromium particles within the copper matrix, which nearly doubles the strength compared to pure copper while retaining high conductivity (around 85% that of pure copper). copper.orgmanharmetal.com

This blend of properties has led to the widespread use of copper-chromium alloys in numerous sectors:

Electrical and Electronics: Due to their ability to resist deformation at high temperatures while conducting electricity efficiently, they are used for resistance welding electrodes, seam welding wheels, switch gears, circuit breaker parts, and electrical connectors. niftyalloys.comnationalbronze.comcopper.org They are particularly vital as contact materials for vacuum interrupters in high-voltage applications. modisonltd.com

Aerospace and Automotive: The high-temperature strength and durability of these alloys make them suitable for components like compressor blades in aircraft engines and various parts in the automotive industry. niftyalloys.com

Industrial and Chemical Processing: Their resistance to corrosion and heat makes them valuable for manufacturing valves, pumps, heat exchangers, and molds. niftyalloys.comcopper.org

The C18200 alloy, also known as RWMA Class 2, is a prominent example, widely utilized for electrodes and other electrical applications requiring high strength and resistance to deformation under heat. nationalbronze.com

Table 1: Properties and Applications of C18200 Copper-Chromium Alloy

Property Value/Description Applications
Composition 0.6-1.2% Cr, Copper remainder Resistance welding electrodes, Seam welding wheels copper.org
Strength Nearly twice that of pure copper copper.orgmanharmetal.com Switch gears, Circuit breaker parts, Molds copper.org
Conductivity High, ~85% IACS (International Annealed Copper Standard) copper.orgmanharmetal.com Electrical and thermal conductors requiring strength copper.org
Corrosion Resistance Better than pure copper due to a protective oxide film copper.org Valves, Pumps, Heat exchangers niftyalloys.com
Key Feature Age-hardenable, retains strength at elevated temperatures copper.orgmanharmetal.com Flash welding dies, High-temperature electrical applications nationalbronze.com

Historical Context of Copper-Chromium Catalysts (e.g., Adkins Catalyst, Lazier Catalyst)

Beyond alloys, copper-chromium oxides have a rich history as powerful catalysts in organic chemistry. These materials, generally referred to as copper chromite, are distinct from the metallic alloys and are prized for their catalytic activity, particularly in hydrogenation reactions. wikipedia.orgsciencemadness.org

The timeline of their development highlights key figures and scientific advancements:

1908: The compound copper chromite was first described in scientific literature. wikipedia.org

1931-1932: The use of a copper-chromium oxide catalyst for hydrogenation was significantly advanced by American chemist Homer Adkins and his colleagues. google.commdma.ch This catalyst, often prepared by the decomposition of copper ammonium (B1175870) chromate (B82759), became widely known as the Adkins catalyst . mdma.ch The original preparation process was adapted from one used by Wilbur Arthur Lazier for "chromite" catalysts. mdma.ch

Post-World War II: The development of these catalysts was further influenced by the interrogation of German chemists regarding the Fischer-Tropsch process, a method for producing synthetic fuels. wikipedia.org This exchange of knowledge contributed to the refinement of what is also sometimes called the Lazier catalyst . wikipedia.org

A crucial innovation by Adkins was the incorporation of barium into the catalyst's structure. wikipedia.org This addition acts as a stabilizer, preventing the catalyst from being reduced to an inactive, reddish-colored form during high-temperature hydrogenation reactions, particularly of esters. wikipedia.orgmdma.ch

While the name "copper chromite" is widely used, the actual catalytic material is often a complex, amorphous mixture of oxides rather than a crystalline copper chromite (CuCr₂O₄). wikipedia.orggoogle.com The most common formulation is represented by the chemical formula Cu₂Cr₂O₅. wikipedia.orgsciencemadness.org The preparation typically involves the thermal decomposition of a precursor, such as the precipitate formed by mixing solutions of copper(II) nitrate (B79036), barium nitrate, and ammonium chromate, which is then calcined at 350-400°C. wikipedia.org

These catalysts proved exceptionally effective for the hydrogenolysis of esters to their corresponding alcohols, a reaction that requires high pressure (135 atm or more) and temperatures (150-300°C). taylorandfrancis.com

Table 2: Historical Development of Copper-Chromium Catalysts

Year / Era Key Development Significance
1908 First description of copper chromite. wikipedia.org Initial scientific identification of the compound.
1931 Homer Adkins discloses the "Adkins catalyst". google.com Established copper-chromium oxide as a useful tool for hydrogenation in organic synthesis.
1932 Adkins and colleagues publish on preparation methods. mdma.ch Detailed the synthesis from copper ammonium chromate and the stabilizing effect of barium.
Post-WWII Further development by Adkins and Lazier. wikipedia.org Refined catalyst preparation, partly based on German Fischer-Tropsch process knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrCu B8583780 Copper chromium CAS No. 12506-91-1

Properties

CAS No.

12506-91-1

Molecular Formula

CrCu

Molecular Weight

115.54 g/mol

IUPAC Name

chromium;copper

InChI

InChI=1S/Cr.Cu

InChI Key

GXDVEXJTVGRLNW-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cu]

Origin of Product

United States

Synthetic Methodologies for Copper Chromium Materials

Solution-Based Synthesis Approaches

Solution-based routes are widely employed for creating copper-chromium materials with tailored properties. These techniques involve the dissolution of metal precursors in a solvent, followed by a chemical reaction to induce the formation of a solid material.

Co-precipitation Techniques

Co-precipitation is a method that involves the simultaneous precipitation of multiple metal ions from a solution to form a homogeneous, multicomponent material. youtube.com This technique is valued for its simplicity and scalability. researchgate.net

A common variant for producing copper chromite nanoparticles is the inverse co-precipitation method . In a typical procedure, a mixed metal nitrate (B79036) solution is prepared by dissolving cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O) and chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) in deionized water, often in a 1:2 molar ratio. researchgate.netresearchgate.net This solution is then added dropwise to a precipitating agent, such as an ammonia (B1221849) solution, to adjust the pH to a specific value, typically around 9.0. researchgate.net This process yields fine precipitates of a copper-chromium precursor. researchgate.net The resulting solid is filtered, washed to remove impurities, and dried. researchgate.net A final calcination step at elevated temperatures (e.g., 520°C) is required to decompose the precursor and form the crystalline copper chromite spinel phase. researchgate.netresearchgate.net This method allows for the synthesis of nanoparticles with crystallite sizes as small as 18 nm and spherical particles in the 30 to 70 nm range. researchgate.netmpg.de

In other co-precipitation processes, sodium carbonate (Na₂CO₃) can be used as the precipitating agent, leading to the formation of CuCrO₄ crystallites at a pH of approximately 5.0. nih.gov

Parameter Description Reference(s)
Precursors Cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O), Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) researchgate.netresearchgate.net
Cu:Cr Molar Ratio 1:2 researchgate.netresearchgate.net
Precipitating Agent Ammonia solution, Sodium carbonate researchgate.netnih.gov
pH ~9.0 (for ammonia), ~5.0 (for sodium carbonate) researchgate.netnih.gov
Calcination Temp. 520°C researchgate.netmpg.de
Resulting Product CuCr₂O₄ nanoparticles researchgate.net
Particle Size 18 nm (crystallite), 30-70 nm (spherical particles) researchgate.netmpg.de

Complexing-Co-precipitation Methods

This approach is an advancement of the co-precipitation technique where a complexing agent is introduced to better control the precipitation process. Complexing agents form soluble complexes with the metal ions, influencing their reactivity and preventing premature or sequential precipitation. researchgate.netelectrochem.org This ensures a more homogeneous distribution of the metal cations throughout the resulting precursor material. mpg.de

In the synthesis of copper chromite catalysts, a soluble copper salt and a chromium compound are reacted in the presence of ammonia and urea (B33335). google.com Here, ammonia and urea act as complexing agents, leading to the precipitation of a copper-chromium-nitrogen complex. google.com This intermediate complex is then recovered, washed, dried, and calcined to yield the final catalyst. google.com Another example involves the use of ammonia to form a copper ammonium (B1175870) chromate (B82759) intermediate, which precipitates as an orange-brown solid. sciencemadness.org This complex is then thermally decomposed at around 350°C to produce the final black copper chromite product. sciencemadness.org The use of complexing agents like formate (B1220265) can also act as a protective ligand for copper ions, allowing for better control over the precipitation process. mpg.de

Sol-Gel Routes

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. youtube.com It involves the transition of a solution system (the 'sol') into a solid-phase network (the 'gel'). acs.org This method is advantageous for producing materials with high homogeneity and purity at relatively low temperatures. mpg.de The process typically involves hydrolysis and polycondensation reactions of precursors, such as metal alkoxides or metal salts in the presence of a complexing agent. youtube.comacs.org

The citrate (B86180) sol-gel method is a widely used variation for synthesizing metal oxides, including copper chromite. This technique, also known as a complexing approach, utilizes citric acid as a complexing agent. The process generally begins with the dissolution of copper nitrate and chromium nitrate in deionized water. electrochem.org Citric acid is then added to this solution; a common molar ratio of citric acid to total metal ions is 2:1. electrochem.org

The solution is heated (e.g., at 95°C) to evaporate the solvent, resulting in the formation of a viscous, transparent gel. electrochem.org This gel is subsequently dried, often at around 160°C, to produce a foamy powder precursor. The final step is the calcination of this precursor at a specific temperature (e.g., 600°C - 700°C for 3 hours) to yield the black, crystalline copper-chromium oxide nanocomposites. researchgate.netelectrochem.org The pH of the initial solution is a critical parameter, as it affects the formation of the metal-citrate complex and thus the final product structure. sciencemadness.org This method is effective in producing nano-sized particles, for instance, a mean particle size of 47 nm has been reported. researchgate.net

Parameter Description Reference(s)
Precursors Copper nitrate (Cu(NO₃)₂), Chromium nitrate (Cr(NO₃)₃) electrochem.org
Complexing Agent Citric Acid (CA) electrochem.org
Molar Ratio (CA:Metal) 2:1 electrochem.org
Gel Formation Temp. 95°C electrochem.org
Drying Temp. & Time 160°C for 2 hours
Calcination Temp. & Time 600°C - 700°C for 3 hours researchgate.netelectrochem.org
Resulting Product CuCr₂O₄ nanocomposites electrochem.org

The foundation of the sol-gel method is the precursor solution, which contains the molecular building blocks for the final material. acs.org For the synthesis of copper-chromium oxides, these solutions typically consist of a copper salt, a chromium salt, a complexing agent, and a solvent.

The most common precursors are metal nitrates, specifically cupric nitrate trihydrate and chromium nitrate nonahydrate, dissolved in deionized water. electrochem.org A key component is a complexing agent, which also often serves as a gelling agent. Citric acid is frequently used for this purpose, as it forms stable chelate complexes with the metal ions, ensuring they remain homogeneously mixed in the solution as the gel forms. researchgate.net In some variations, other organic molecules like ethylene (B1197577) glycol are also added to the precursor solution. mpg.de The choice of precursors and their molar ratios in the solution is critical as it directly influences the structure, composition, and properties of the resulting solid material after gelation and calcination. acs.org

Hydrothermal Synthesis of Nanostructures

Hydrothermal synthesis is a method of producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. The reactions are carried out in a sealed, pressurized vessel called an autoclave. This technique is particularly effective for synthesizing well-defined, one-dimensional (1D) nanostructures like nanowires and nanorods with high yields at relatively low temperatures.

For copper-based nanomaterials, the process involves a redox reaction between a copper source, such as copper (II) acetate (B1210297), and a reducing agent in an aqueous solution within the autoclave. The synthesis of copper sulfide (B99878) nanostructures, for example, has been achieved by reacting copper chloride with a sulfur source like thiourea (B124793) at 150°C. The morphology and size of the resulting nanostructures are controlled by carefully adjusting experimental parameters such as reaction time, temperature, pH, and precursor concentrations. Although widely used for various copper oxides and sulfides, the hydrothermal method is also cited as a viable route for the synthesis of copper chromite (CuCr₂O₄). mpg.de

Vapor-Phase Deposition Techniques for Thin Films

Vapor-phase deposition encompasses a family of techniques used to produce thin films and coatings on a substrate. These methods are characterized by the transition of a material from a condensed phase to a vapor phase, followed by its condensation onto the substrate to form a thin film. wikipedia.org

Physical Vapor Deposition (PVD) is a vacuum deposition method where a solid material is vaporized in a vacuum environment and then deposited on a substrate. mdpi.com This line-of-sight process can be used to deposit films of metals, alloys, and ceramics. uakron.edu PVD is a versatile technique that allows for high control over film thickness, morphology, and composition. mdpi.com The primary methods within PVD are sputtering and thermal evaporation. wikipedia.org PVD coatings are valued for their ability to enhance properties such as hardness, wear resistance, and corrosion resistance. uakron.edu

A specific application involves the fabrication of nanostructured chromium films through the selective dissolution of PVD-deposited copper-chromium (Cu-Cr) thin films. mdpi.com In this process, a Cu-Cr alloy film is first deposited onto a substrate, for example, with a composition of 50 wt.% chromium and 50 wt.% copper, at an elevated substrate temperature like 300 °C. Subsequently, a dealloying process in a dilute acid solution removes the copper, resulting in a nanostructured chromium film with high porosity. mdpi.com

Magnetron sputtering is a plasma-based PVD technique where a magnetic field confines the plasma close to the surface of a target material. mdpi.com Ions from the plasma bombard the target, causing atoms to be ejected or "sputtered." These sputtered atoms then travel and deposit onto a substrate, forming a thin film. vaccoat.com When a reactive gas is introduced into the vacuum chamber during the sputtering process, it can react with the sputtered atoms to form a compound film on the substrate. This variation is known as reactive magnetron sputtering.

Direct Current (DC) magnetron sputtering is a widely used method for depositing conductive materials. researchgate.net In this technique, a DC voltage is applied to the sputtering target. Studies on the deposition of copper thin films have shown that parameters such as sputtering power, argon gas pressure, and deposition time significantly influence the resulting film's properties. vaccoat.com For instance, increasing the sputtering power can lead to better crystallinity and lower electrical resistivity in the copper films. vaccoat.comresearchgate.net Similarly, the deposition of high-entropy alloy thin films like CoCrFeNi has been successfully achieved using DC magnetron sputtering from sintered targets, producing films with a homogeneous distribution of elements. db-thueringen.de The process parameters can be finely tuned to control the grain size and surface roughness of the deposited films. researchgate.netimim.pl

Table 2: Influence of DC Magnetron Sputtering Parameters on Copper Thin Film Properties

Parameter Varied Effect on Film Properties Research Finding Reference
Sputtering Power Increased power leads to better crystallinity and lower electrical resistance. Higher sputtering power accelerates the nucleation and growth of the Cu thin film. vaccoat.com
Argon Pressure Increasing pressure from 0.5 to 1.5 Pa increases film resistance. This is attributed to a reduction in the size of copper crystallites at higher pressures. vaccoat.com
Deposition Current Increasing the current value results in larger grain formation. Larger grains can increase the mean free path of electrons, affecting resistivity. researchgate.netimim.pl
DC Voltage Increasing voltage can decrease surface roughness and improve crystallinity. A film with a thickness of 300 nm was obtained at 1000 volts. ijert.org

Radio Frequency (RF) magnetron sputtering is essential for depositing insulating or dielectric materials, although it can also be used for conductive films. youtube.com An RF power source is used to sustain the plasma, preventing charge build-up on the surface of non-conductive targets. This technique has been employed to synthesize copper-chromium oxide (CuCrO₂) thin films. rsc.org In some approaches, a stoichiometric CuCrO₂ ceramic target is used. rsc.org The RF sputtering power has a significant impact on the nanostructure and mechanical properties of the deposited films. For example, in the case of Zr-Cu-based metallic glass thin films, an increase in RF power from 75 W to 125 W resulted in a transition from a non-columnar to a columnar morphology. mdpi.com

Dual sputtering techniques offer enhanced control over the composition of the deposited films by using two separate sputtering sources. This allows for the precise adjustment of the material ratio by independently varying the sputtering power of each target. rsc.org A successful synthesis of single-phase delafossite (B1172669) CuCrO₂ thin films has been demonstrated using a dual-target sputtering system. rsc.org In this setup, a DC power source was used for the copper target, while the chromium target was sputtered using an RF source, with oxygen acting as the reactive gas. rsc.org The films were deposited onto a quartz substrate at 400 °C. The power applied to the copper target was varied, while the chromium target power was kept constant, allowing for the fine-tuning of the Cu:Cr atomic ratio in the final film. rsc.org

Table 3: Dual Sputtering Parameters for CuCrO₂ Thin Films

Parameter Value/Range
Substrate Quartz
Substrate Temperature 400 °C
Copper Target Power (DC) 10 W - 40 W
Chromium Target Power (RF) 100 W (constant)
Reactive Gas Oxygen (O₂)
Inert Gas Argon (Ar)
Post-Deposition Annealing 800 °C in Nitrogen

Data sourced from a study on single-phase delafossite CuCrO₂ thin films. rsc.org

Ultrasonic Spray Pyrolysis

Ultrasonic Spray Pyrolysis (USP) is a versatile technique for synthesizing fine powders and thin films, including those of copper-chromium oxides. google.commdpi.com The process involves the atomization of a precursor solution into fine droplets using an ultrasonic nebulizer. mdpi.comresearchgate.net These droplets are then transported by a carrier gas into a heated reaction zone where they undergo solvent evaporation, precursor decomposition, and chemical reaction to form the desired solid particles or film. researchgate.net

A key advantage of USP is its ability to produce highly pure and crystalline metal or oxide particles, with the final product's nature depending on the carrier gas used. researchgate.net Compared to conventional spray pyrolysis systems that use air-blast atomizers producing a broad range of droplet sizes (≈10–30 μm), ultrasonic atomizers can generate smaller and more uniform droplets, typically less than 10 µm. mdpi.comacs.org This leads to the formation of high-quality, smooth films at lower substrate temperatures. acs.org The physical properties of the deposited material are influenced by several parameters, including the composition of the precursor solution, spraying rate, substrate temperature, and droplet size. nih.gov

In the context of copper-chromium materials, USP has been employed to deposit copper-chromium oxide hole transport layers for perovskite solar cells. google.com For the synthesis of p-type CuₓCrO₂ oxide films, medical-grade nebulizers have been used in a spray pyrolysis setup. acs.org This approach differs from conventional methods by reducing active cooling from the nebulizing gas due to lower required gas flow rates. acs.org

Table 1: Comparison of Atomization Techniques in Spray Pyrolysis

FeatureUltrasonic NebulizerConventional Air-Blast Atomizer
Droplet Generation UltrasoundPressurized liquid/gas
Droplet Size < 10 µm, narrow distribution mdpi.com≈10–30 μm, broad distribution acs.org
Product Quality High-quality, smooth films acs.orgVariable, dependent on control
Productivity Acceptable mdpi.comHigh droplet output mdpi.com
Advantages Uniform droplets, affordable mdpi.comSimple setup

Thermal Decomposition and Calcination Routes for Oxide Formation

Thermal decomposition and calcination are fundamental processes for synthesizing metal oxides from precursor salts. Calcination involves the thermal decomposition of materials, often carbonate ores, in the presence of limited air. byjus.com Roasting is a similar process but is carried out in the presence of excess air, typically to convert sulfide ores into oxides. byjus.com

The synthesis of copper oxide, for instance, can be achieved by heating copper in air, which results in the formation of black copper(II) oxide (CuO). edurev.in Another method involves the thermal decomposition of copper sulfate (B86663) (CuSO₄). As copper sulfate pentahydrate is heated, it first loses its water of crystallization, and upon further heating, it decomposes into copper oxide and sulfur trioxide. youtube.com

Similarly, mesoporous chromium(III) oxide (Cr₂O₃) nanocrystals can be synthesized through the thermal decomposition of chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O). nih.gov The process can be influenced by using a templating agent, such as citric acid, to create a mesoporous structure. nih.gov The final pore structure and phases of the chromium oxide are affected by factors like the precursor-to-template ratio and the thermal treatment temperature and duration. nih.gov In some reactions, metal oxides of chromium are produced through highly exothermic aluminothermic reactions where the oxide is heated with aluminum powder. byjus.com

Electrochemical Additive Manufacturing (3D Printing)

Electrochemical Additive Manufacturing (ECAM), a form of 3D printing, enables the fabrication of metal components at room temperature, avoiding the high heat and advanced equipment like lasers required by powder-based methods. iranjme.irresearchgate.net This technique creates metallic structures through the electrochemical reduction of metal ions from an electrolyte onto a conductive substrate, layer by layer. journalmt.comcorrosion.com.au A significant advantage of ECAM is its ability to produce parts with significantly lower residual stress compared to fusion-based methods. journalmt.com

Key process parameters that influence the deposition rate in ECAM include the applied potential, the temperature of the electrolyte, and the substrate temperature. researchgate.net Studies indicate that the deposition rate generally increases with a rise in these parameters. researchgate.net However, the distance between the deposition nozzle and the substrate must be optimized to achieve the best deposition rate. researchgate.net Scanning electron microscopy (SEM) analysis of copper-chromium composites produced by ECAM has shown an absence of the "staircase effect," a common issue in other additive manufacturing techniques that can negatively impact mechanical properties. iranjme.ir

Post-Synthesis Modification and Fabrication Techniques

Ion Implantation

Ion implantation is a surface modification technique where ions of one element are accelerated into a solid substrate, thereby changing its physical and chemical properties. This method is used to enhance characteristics such as wear resistance and hardness. researchgate.netnih.gov

In the context of copper-chromium systems, chromium ions have been implanted into copper oxide (CuO) thin films. nih.gov Simulations using the SRIM (Stopping and Range of Ions in Matter) program help predict the implantation depth. For instance, a 10 keV Cr ion beam implanted into a 100 nm CuO layer results in the highest ion concentration at a depth of 6.6 nm, with a maximum range of about 20 nm. nih.gov Increasing the energy to 15 keV shifts the peak concentration to 8.8 nm and the maximum range to approximately 26 nm. nih.gov Experimental studies have used hydrated chromium trichloride (B1173362) as the ion source, with implantation energies of 10 keV and 15 keV and ion doses ranging from 1 × 10¹⁴ to 5 × 10¹⁶ ions/cm². nih.gov Such implantation has been shown to alter the crystal structure and optical properties of the CuO films, with higher doses leading to a deterioration of the crystal structure and an increase in the optical bandgap. nih.gov

Conversely, copper ions have been implanted into various medical-grade metals, including titanium alloys and stainless steel, to improve properties like antibacterial activity and wear resistance. researchgate.net The implantation is performed using a MEVVA (Metal Vapor Vacuum Arc) source ion implanter with doses ranging from 0.5×10¹⁷ to 4×10¹⁷ ions/cm² at an energy of 80 keV. researchgate.net While this improves wear resistance, it can lead to a decrease in corrosion resistance. researchgate.net

Table 2: SRIM Simulation Data for Cr Ion Implantation in CuO

Implantation EnergyPeak Ion DepthMaximum Ion Range
10 keV6.6 nm nih.gov~20 nm nih.gov
15 keV8.8 nm nih.gov~26 nm nih.gov

Selective Dissolution (Dealloying) for Nanostructured Films

Selective dissolution, or dealloying, is a method used to create nanostructured materials by selectively removing one or more components from an alloy. This technique has been effectively used to fabricate nanostructured chromium thin films from copper-chromium (Cu-Cr) alloys. mdpi.comresearchgate.net

The process begins with the deposition of a Cu-Cr alloy thin film onto a substrate, for example, by Physical Vapor Deposition (PVD). mdpi.comunifi.it The properties of the final nanostructured film are critically influenced by the initial alloy composition and the deposition temperature. mdpi.comresearchgate.net For instance, a film composed of 66 wt.% copper and 34 wt.% chromium, deposited at 300 °C, has been identified as optimal for this process. mdpi.com

Following deposition, the selective dissolution of copper is achieved by immersing the alloy film in a suitable etchant, such as a diluted nitric acid solution (e.g., a 1:4 solution of 65% aqueous HNO₃). mdpi.comresearchgate.net In this solution, copper acts as the more active metal and is dissolved, while chromium remains in its passivated state. mdpi.com After a sufficient immersion time (e.g., 24 hours), up to 95% of the copper can be removed, leaving behind a nanostructured chromium film. mdpi.com The resulting material exhibits high porosity, a large surface area, and enhanced wettability. mdpi.comresearchgate.net

Annealing Processes

Annealing is a heat treatment process that alters the microstructure of a material to change its mechanical or electrical properties. twi-global.com It typically involves heating the material to a specific temperature, holding it at that temperature for a set time, and then cooling it in a controlled manner. cadicompany.com This process is commonly used to increase ductility and reduce hardness, making the material more workable. twi-global.comcadicompany.com

For copper alloys containing chromium, specific annealing steps are required. totalmateria.com A typical process for alloys with about 1% chromium involves:

Solution treatment: Heating the alloy to a high temperature, between 950-1010°C, to dissolve the alloying elements into a solid solution. totalmateria.com

Quenching: Rapidly cooling the alloy to retain the dissolved elements in the solution. totalmateria.com

Aging (Precipitation Hardening): Reheating the alloy to a moderate temperature, typically between 400-500°C, for several hours to allow for the controlled precipitation of fine particles, which strengthens the material. totalmateria.com

Different types of annealing can be applied to copper alloys depending on the desired outcome. cadicompany.com

Recrystallization (Soft) Annealing: The most common type, performed above the recrystallization temperature to soften the material. cadicompany.com

Stress-Relief Annealing: Conducted at a lower temperature to reduce internal stresses from cold working. cadicompany.com

Bright Annealing: Performed in a protective atmosphere (like nitrogen with a small amount of hydrogen) or vacuum to prevent surface oxidation and maintain a bright finish. klscladmetal.comalphadetroit.com.au

Table 3: Annealing Parameters for Copper-Chromium Alloy (C18200, C18400, C18500)

Process StepTemperature RangeDurationPurpose
Solution Treatment 950-1010°C totalmateria.comVariesDissolve Cr into solid solution totalmateria.com
Quenching Rapid cooling totalmateria.comImmediateRetain elements in solution totalmateria.com
Aging 400-500°C totalmateria.comSeveral hours totalmateria.comPrecipitation hardening totalmateria.com

Advanced Characterization Techniques for Copper Chromium Systems

Structural Elucidation and Phase Analysis

The investigation of copper-chromium (Cu-Cr) systems relies heavily on techniques that can provide detailed information about their crystal structure, phase distribution, and morphology at both micro and nano levels.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used for the phase identification and crystal structure analysis of copper-chromium materials. researchgate.net By bombarding the material with X-rays and analyzing the diffraction pattern produced, researchers can gain significant insights into its atomic arrangement. youtube.com

In Cu-Cr systems, XRD is employed to identify the constituent phases, such as face-centered cubic (FCC) copper and body-centered cubic (BCC) chromium. youtube.com The technique can distinguish between the different crystal structures and determine their relative proportions within the material. researchgate.net Analysis of the diffraction peaks allows for the calculation of key structural parameters. From the peak positions, one can determine the interplanar spacing (d-spacing) using Bragg's Law, which in turn allows for the calculation of the lattice parameters of the present phases. youtube.com The width of the diffraction peaks can be used to estimate the average particle or crystallite size. researchgate.net

Detailed research findings from XRD analysis on copper and chromium oxide nanocomposites have provided quantitative data on their structure. researchgate.net

Table 1: Example of XRD Data for Copper and Chromium Oxide Modifications

Phase IdentifiedCrystal SystemAverage Particle Size (D)
Copper Oxide (CuO)MonoclinicVariable
Chromium Oxide (Cr₂O₃)RhombohedralVariable
Copper Chromite (CuCr₂O₄)SpinelVariable

This table is illustrative, based on typical findings in XRD studies of Cu-Cr oxide systems. Actual values are dependent on synthesis methods and processing conditions.

Advanced Electron Microscopy

Advanced electron microscopy techniques provide unparalleled high-resolution imaging and analytical capabilities for probing materials at the micro- and nanoscale. mpie.denumberanalytics.com These methods use a focused beam of electrons to interact with the sample, generating various signals that reveal detailed information about the material's surface topography, composition, and internal structure. mpie.de For copper-chromium systems, techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable.

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface morphology and microstructure of copper-chromium alloys. mdpi.com An electron beam scans the sample surface in a raster pattern, and detectors collect the resulting secondary or backscattered electrons to form an image. libretexts.org Backscattered electron imaging is particularly useful as the signal intensity is sensitive to the atomic number of the elements, allowing for compositional contrast between copper-rich and chromium-rich areas. libretexts.org

For higher magnification and resolution, Transmission Electron Microscopy (TEM) is employed. mpie.de In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, allowing for the investigation of internal features at the nanoscale and even atomic level. mpie.denumberanalytics.com

TEM analysis of Cu-Cr alloys provides critical details that are not resolvable by SEM. mdpi.com It has been instrumental in characterizing the size, shape, and distribution of nano-sized precipitate particles, such as chromium and chromium oxide, within the copper grains. mdpi.com Furthermore, TEM enables the direct observation of crystal defects, including dislocations, which play a crucial role in the mechanical properties of the alloy. mdpi.com Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of these minute, individual nanoparticles. nist.gov

Field Emission Scanning Electron Microscopy (FE-SEM) is an advanced form of SEM that utilizes a field emission gun as its electron source. youtube.com This source produces a brighter, more coherent electron beam with a smaller spot size compared to conventional SEMs. youtube.com The result is significantly improved spatial resolution, typically down to 1 to 5 nanometers, and enhanced surface sensitivity. youtube.commdpi.com

FE-SEM is particularly advantageous for the detailed examination of the fine microstructural and nanostructural features in copper-chromium systems. cancer.gov It allows for clearer visualization of the cellular sub-structures, nanoscale precipitates, and the intricate surface topography that are critical to understanding the material's properties. mdpi.comyoutube.com The high resolution of FE-SEM bridges the gap between conventional SEM and TEM, providing detailed surface information of nanoscale features. nih.gov

Energy Dispersive X-ray Microanalysis (EDX), also known as EDS, is an analytical technique that is almost always coupled with SEM, FE-SEM, or TEM. nih.govmdpi.com When the electron beam strikes the sample, it causes atoms to emit characteristic X-rays. ejh.itnih.gov The EDX detector measures the energy of these X-rays, allowing for the identification of the elements present in the analyzed volume and the determination of their relative abundance. nih.govyoutube.com

This technique is essential for chemical characterization in Cu-Cr systems. It can be used to perform point analysis on a specific feature (like a precipitate), create a line scan showing elemental variation across a boundary, or generate two-dimensional elemental maps that show the spatial distribution of copper and chromium. researchgate.net For instance, EDX analysis can definitively confirm that the small particles observed in SEM or TEM images are indeed chromium-rich precipitates within the copper matrix. researchgate.net

Table 2: Principles of Energy Dispersive X-ray (EDX) Microanalysis

FeatureDescription
Principle Detection of characteristic X-rays emitted from a sample bombarded by an electron beam. Each element emits X-rays at unique energy levels. ejh.itnih.gov
Information Output Provides semi-qualitative and semi-quantitative data on the elemental composition of the analyzed area. nih.gov
Modes of Analysis Point analysis, line scanning, and elemental mapping. researchgate.net
Application in Cu-Cr Confirms the chemical identity of different phases, identifies elemental segregation, and maps the distribution of copper and chromium. researchgate.net
Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is an analytical technique typically integrated with a Transmission Electron Microscope (TEM) that probes the energy distribution of electrons after they have passed through a thin sample. copperpodip.comepfl.ch As the high-energy electrons traverse the specimen, they undergo inelastic scattering events, losing a discrete amount of energy that is characteristic of the elemental composition and electronic structure of the material being analyzed. wikipedia.org This makes EELS a powerful tool for studying copper-chromium systems.

EELS offers several advantages over other techniques like Energy Dispersive X-ray Spectroscopy (EDS), including superior spatial resolution (down to 1 nm), higher energy resolution (<1 eV), and enhanced sensitivity to light elements. eag.com In the context of copper-chromium compounds, EELS is particularly valuable for:

Elemental Composition and Mapping: It can identify the presence of copper and chromium and map their spatial distribution at the nanoscale. epfl.ch

Oxidation State Determination: The fine structure of the EELS core-loss edges contains detailed chemical information. For 3d transition metals like copper and chromium, the shape and position of the L-edges (corresponding to excitations from the 2p core level) are sensitive to the element's oxidation state. researchgate.net For instance, the intensity ratio of the L₃ and L₂ "white lines" can be used as a fingerprint to distinguish between different valence states, such as Cu(I) and Cu(II) or Cr(III) and Cr(VI). wikipedia.orgresearchgate.net This ability is crucial for understanding the redox processes and electronic properties of copper-chromium oxides and alloys.

The table below summarizes the key capabilities of EELS for the analysis of copper-chromium materials.

Capability Description Typical Application in Cu-Cr Systems
Elemental Identification Detection of characteristic core-loss edges for each element. eag.comConfirming the presence of Cu and Cr in nanoparticles, thin films, or precipitates.
Chemical Mapping Spatially resolving the elemental distribution by forming an image with electrons that have lost a specific amount of energy. epfl.chVisualizing the distribution of copper and chromium within a sample, identifying phase segregation or core-shell structures.
Oxidation State Analysis Analyzing the near-edge fine structure (ELNES) and white-line ratios of the core-loss spectrum. wikipedia.orgresearchgate.netDetermining the valence states of Cu and Cr in oxides like CuCrO₂ or CuCr₂O₄, which governs their electronic and magnetic properties.
Electronic Structure Probing the low-loss region of the spectrum to gain information on plasmon resonances and band structure. copperpodip.comInvestigating the dielectric properties and electron density of copper-chromium alloys.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. mdpi.com It operates by scanning a sharp probe attached to a cantilever across the surface; the deflection of the cantilever due to forces between the tip and the sample is monitored to create an image. mdpi.com Unlike electron microscopy, AFM can be operated in air or liquid, and it can be used for both conductive and non-conductive samples.

In the study of copper-chromium systems, AFM is employed to:

Visualize Surface Morphology: It can image the surface of copper-chromium alloys, thin films, and nanoparticle deposits with nanoscale resolution, revealing features like grain boundaries, surface roughness, and crystal faceting. rsc.orgresearchgate.net

Analyze Corrosion and Passivation: AFM is used for in-situ studies of corrosion processes, allowing researchers to observe the initiation and growth of pits or the formation of passive films, such as those containing chromium hydroxide (B78521), in real-time. mdpi.com

Probe Local Properties: Advanced AFM modes can measure properties beyond topography. Scanning Kelvin Probe Force Microscopy (SKPFM), for example, maps the Volta potential (or work function) across a surface. This has been used to reveal the electrochemical potential differences between the copper matrix and various chromium-containing inclusions, providing insight into their relative nobility and role in corrosion processes. mdpi.com

A study on historic copper substrates used AFM and SKPFM to characterize different types of inclusions. mdpi.com The findings revealed distinct topographical and potential differences, as detailed in the table below.

Inclusion Type Elements Detected (EDS) AFM Topography Volta Potential vs. Copper Matrix
Rosiaite-like Lead, Antimony, OxygenAppears as a distinct, often elevated, feature on the surface.More noble (higher potential) than the surrounding copper matrix.
Cuprite-rich Copper, OxygenCan appear as either elevated or depressed regions depending on polishing.More noble (higher potential) than the copper matrix.
Copper-Antimony-Nickel-Oxygen Copper, Antimony, Nickel, OxygenForms distinct inclusions within the copper matrix.More noble (higher potential) than the copper matrix.

Data sourced from a study on historic copper patinas. mdpi.com

In-Situ and Three-Dimensional Characterization Techniques

Understanding the behavior of copper-chromium materials often requires observing their evolution under dynamic conditions or visualizing their structure in three dimensions. In-situ techniques monitor materials in real-time under relevant processing or operating conditions (e.g., heating, controlled atmosphere), while 3D characterization methods provide spatial information beyond a 2D surface projection. european-mrs.comacs.org

In-Situ Characterization: These methods are critical for studying dynamic processes like phase transformations, crystal growth, and catalytic reactions. european-mrs.com For example, in-situ monitoring of the spray pyrolysis growth of p-type transparent copper chromium oxide (CuₓCrO₂) films has been performed using refractive index sensing. acs.org This approach allows for the real-time tracking of precursor decomposition and film growth rates. The study revealed that the copper precursor, Cu(acac)₂, begins to decompose around 200 °C, whereas the chromium precursor, Cr(acac)₃, requires a higher temperature of 250 °C. acs.org This difference in decomposition temperature is a critical parameter for controlling the final stoichiometry and properties of the film.

Three-Dimensional (3D) Characterization: Techniques like X-ray computed tomography (XCT) can nondestructively map the internal structure of a material. This is particularly useful for composites, revealing the distribution, orientation, and potential agglomeration of constituent phases. For instance, XCT has been used to visualize the 3D distribution of copper-nickel nanowires within a polymer resin, confirming that the nanowires formed randomly dispersed aggregates rather than a percolated network. mdpi.com

The table below presents findings from an in-situ study on the growth of this compound oxide, highlighting the influence of temperature on precursor decomposition and growth rates.

Parameter Observation Significance
Cu(acac)₂ Decomposition Temp. Starts at 200 °CInfluences the incorporation of copper into the film at lower temperatures.
Cr(acac)₃ Decomposition Temp. Starts at 250 °CChromium incorporation is less efficient at lower temperatures, impacting the Cu:Cr ratio.
Binary Cu₂O Growth Rate (0.03 M, 310 °C) 1.5 ± 0.3 nm/minProvides a baseline for copper oxide growth under these conditions.
Binary Cr₂O₃ Growth Rate (0.03 M, 310 °C) 0.8 ± 0.2 nm/minShows that chromium oxide growth is significantly slower than copper oxide growth.

Data sourced from an in-situ study of this compound oxide synthesis. acs.org

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the atomic and magnetic structure of materials. wikipedia.org It involves directing a beam of neutrons at a sample and analyzing the resulting diffraction pattern. Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference gives neutron diffraction several key advantages for studying copper-chromium systems:

Sensitivity to Magnetic Moments: Neutrons possess a magnetic moment, allowing them to interact with the magnetic moments of atoms. This makes neutron diffraction an indispensable tool for determining the magnetic structure (e.g., ferromagnetic, antiferromagnetic) of materials, which is a critical property of many copper-chromium compounds. wikipedia.org

High Penetration Depth: Neutrons can penetrate much deeper into materials than X-rays, making the technique ideal for studying bulk properties rather than just the surface. wikipedia.org

Isotope Sensitivity: The scattering power of neutrons varies between isotopes of the same element, a property that can be exploited in isotopic substitution experiments to highlight specific parts of a structure.

A key application of neutron diffraction has been in resolving the valence states and magnetic ordering in copper-chromium spinels. In a study of CuCr₂S₄, neutron diffraction revealed a temperature-dependent redistribution of electrons between the copper and chromium ions. ras.ru At 77 K, the ions were found to be in a Cu⁺[Cr³⁺Cr⁴⁺]S₄ configuration, but at 4.2 K, a portion of the copper ions changed valence, leading to a new electronic and magnetic arrangement. ras.ru

Temperature Copper Ion Configuration Chromium Ion Configuration
77 K 100% Cu⁺ (3d¹⁰)50% Cr³⁺ (3d³), 50% Cr⁴⁺ (3d²)
4.2 K ~75% Cu⁺ (3d¹⁰), ~25% Cu²⁺ (3d⁹)Ratio of Cr³⁺ and Cr⁴⁺ ions adjusts to maintain charge neutrality.

Data sourced from neutron diffraction investigations of CuCr₂S₄. ras.ru

Spectroscopic Investigations

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical (oxidation) state of elements within the top few nanometers of a material's surface. aip.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For copper-chromium systems, XPS is essential for:

Surface Composition Analysis: Quantifying the amount of copper, chromium, oxygen, and other elements on the surface of an alloy, oxide layer, or catalyst.

Oxidation State Identification: The binding energy of a core-level electron is shifted depending on the atom's oxidation state (a phenomenon known as the chemical shift). This allows for the differentiation of Cu⁰, Cu⁺, and Cu²⁺, as well as various chromium oxidation states like Cr⁰, Cr³⁺, and Cr⁶⁺. aip.orgsurfacesciencewestern.com The Cr 2p spectrum is often complex, exhibiting multiplet splitting in Cr(III) compounds, which can be used as a fingerprint for species like Cr₂O₃ or Cr(OH)₃. surfacesciencewestern.comresearchgate.net The Cu 2p spectrum for Cu²⁺ is characterized by strong satellite peaks that are absent for Cu⁺ and Cu⁰, providing a clear way to distinguish these states. aip.org

Research on chromium-doped copper ferrite (B1171679) thin films used XPS to track the change in copper oxidation states with varying annealing temperatures. aip.org These findings are summarized in the table below.

Annealing Temperature Copper Oxidation State Key Spectral Features
120 °C Predominantly Cu⁺Two main peaks (Cu 2p₃/₂ at ~933.6 eV and Cu 2p₁/₂ at ~953.7 eV) with weak satellite peaks.
200 °C Mixture of Cu⁺ and Cu²⁺Two main peaks with two distinct satellite peaks.
300 °C & 400 °C Predominantly Cu²⁺Two main peaks with two strong satellite peaks characteristic of the Cu²⁺ state.

Data sourced from an XPS study on doped copper ferrite thin films. aip.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. uci.edu An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. uci.edu This is achieved using an interferometer, and the resulting signal is processed with a Fourier transform to generate the spectrum. libretexts.org The spectrum represents a molecular fingerprint, as different chemical bonds vibrate at specific, characteristic frequencies. uci.edu

In the analysis of copper-chromium compounds, particularly oxides, FT-IR is used to:

Identify Chemical Bonds: The technique is highly effective at identifying the types of chemical bonds present, especially metal-oxygen (M-O) bonds. In copper chromite (CuCr₂O₄) and related oxides, FT-IR spectra show distinct absorption bands corresponding to the vibrations of Cr-O and Cu-O bonds within the crystal lattice.

Characterize Nanostructures: By analyzing the position and shape of absorption bands, researchers can gain insight into the structure of nanomaterials. For example, the FT-IR spectrum of hydrothermally synthesized copper chromite nanostructures shows characteristic peaks that confirm the formation of the spinel structure. researchgate.net

A study on copper chromite nanostructures identified key vibrational bands in the FT-IR spectrum, confirming the compound's formation.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Compound
~611 Cr-O stretching vibration in octahedral sitesCopper Chromite (CuCr₂O₄)
~520 Cr-O stretching vibrationCopper Chromite (CuCr₂O₄)
~900-1150 Bands related to the chromium source precursorChromium Source
~1022, 1118 Bands related to the copper source precursorCopper Source

Data sourced from a study on the preparation of copper chromite nanostructures. researchgate.net

UV-Vis Diffuse Reflectance Spectroscopy (UV-Vis DRS)

UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for characterizing powdered solid materials, such as supported copper-chromium oxide catalysts. It probes the electronic transitions within the material by measuring the diffusely reflected light in the ultraviolet and visible regions. This analysis provides valuable information on the oxidation states and coordination environments of the transition metal ions present. arxiv.orgyoutube.com

In the context of copper-chromium systems, UV-Vis DRS is particularly useful for studying catalysts where chromium oxide is supported on materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). arxiv.orgyoutube.com The technique can distinguish between different chromium species, such as Cr(III) and Cr(VI), based on their characteristic absorption bands. For instance, studies on Cr/SiO₂ and Cr/Al₂O₃ catalysts have utilized UV-Vis DRS to monitor the reduction of Cr(VI) to lower oxidation states under various conditions. youtube.comnih.gov The spectra of hydrated and calcined Cr/SiO₂·Al₂O₃ catalysts reveal distinct bands; a band around 365 nm is characteristic of chromate (B82759) species, while a shoulder at approximately 445 nm can be attributed to dichromate or polymeric chromium species. nih.gov

The dehydrogenation of isobutane (B21531) over supported chromium oxide catalysts has been investigated using in-situ UV-Vis DRS, allowing for the correlation of the catalyst's activity with the speciation of chromium on the surface during the reaction. oxfordneutronschool.org Research has shown that the dehydrogenation activity is proportional to the amount of surface Cr³⁺, indicating that these sites are more active in alkane dehydrogenation than Cr²⁺ sites. oxfordneutronschool.org

Research Findings from UV-Vis DRS on Supported Cr Catalysts:

Catalyst SystemKey FindingReference
Cr/SiO₂·Al₂O₃Spectra show bands for chromate (~365 nm) and dichromate (~445 nm) species. nih.gov
Cr/SiO₂ and Cr/Al₂O₃The reduction of Cr(VI) is observed to be faster on silica supports compared to alumina. youtube.com
Cr/Al₂O₃In isobutane dehydrogenation, Cr³⁺ sites are identified as the more active species compared to Cr²⁺. oxfordneutronschool.org

Near-Ambient Pressure XPS (NAP-XPS)

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is an advanced surface-sensitive technique that allows for the chemical analysis of materials in a gaseous environment at pressures significantly higher than those used in conventional XPS. nist.govarxiv.orgaps.org This capability is crucial for studying catalytic processes under conditions that mimic industrial applications, providing insights into the dynamic changes occurring at the catalyst's surface during a reaction. researchgate.netmpg.de

For copper-chromium systems, which are often employed as catalysts, NAP-XPS can reveal the elemental composition, chemical states, and electronic structure of the surface as it interacts with reactants. aps.org The technique can operate at pressures up to a few tens of millibars and at elevated temperatures, enabling in-situ or operando measurements. nist.govarxiv.org This allows researchers to track the evolution of copper and chromium oxidation states, the adsorption of reactants, and the formation of intermediates on the catalyst surface in real-time. researchgate.netmpg.de While specific NAP-XPS studies focusing exclusively on binary copper-chromium systems are not detailed in the provided search results, the technique's application to non-noble transition metal catalysts, including copper, underscores its potential for elucidating the reaction mechanisms in these systems. aps.org

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a powerful experimental technique for probing the magnetic and vibrational dynamics of materials at the atomic scale. youtube.comoxfordneutronschool.orgmpg.de In the context of copper-chromium compounds, particularly the multiferroic delafossite (B1172669) CuCrO₂, INS has been instrumental in mapping out the magnetic excitation spectrum and understanding the complex magnetic interactions that give rise to its unique properties. arxiv.orgnist.govscispace.comresearchgate.net

Detailed INS measurements on CuCrO₂ have revealed the spin dynamics in its magnetically ordered state. arxiv.orgscispace.com The data from these experiments are used to develop and refine theoretical models, such as a spin Hamiltonian, to describe the magnetic structure. Research has shown that in CuCrO₂, antiferromagnetic exchange interactions extend beyond the nearest neighbors to include next-next-nearest neighbors within the triangular lattice planes. arxiv.orgscispace.com

Key findings from INS studies on CuCrO₂ include the determination of exchange interaction parameters and the identification of a small energy gap (~0.5 meV) in the magnetic excitation spectrum. scispace.com The weakly dispersive nature of the excitations along the c-axis highlights the quasi-two-dimensional character of the magnetic interactions in this material. arxiv.orgresearchgate.net Furthermore, studies on doped CuCrO₂ have shown how substituting elements like Ag, Mg, or Al can alter the magnetic excitations and, consequently, the material's magnetic and transport properties. researchgate.net

Magnetic Interaction Parameters in CuCrO₂ from INS:

InteractionDescriptionEnergy (meV)Reference
J₁Nearest-neighbor in-plane exchange~ -1.6 to -1.8 arxiv.orgscispace.com
J₂Next-nearest-neighbor in-plane exchange~ -0.3 to -0.4 arxiv.orgscispace.com
J₃Next-next-nearest-neighbor in-plane exchange~ -0.6 to -0.7 scispace.com
JcInterlayer exchangeFerromagnetic, small magnitude arxiv.orgscispace.com

Note: Negative values typically denote antiferromagnetic interactions in the conventions used in these studies.

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive, element-specific technique used to probe the local electronic and geometric structure of an absorbing atom. youtube.commpg.de By analyzing the features in the X-ray absorption spectrum just below and above an absorption edge, one can determine the oxidation state, coordination chemistry, and site symmetry of the target element. aps.orgresearchgate.net

In the study of copper-chromium systems, XANES is particularly valuable for characterizing the state of the copper and chromium ions. For instance, high-resolution XANES (HR-XANES) at the Cu K-edge has been employed to investigate the local environment of copper ions in a Cu-Cr-Fe oxide catalyst. arxiv.org The analysis of the pre-edge features in the XANES spectra, which arise from 1s to 3d electronic transitions, provides detailed information about the coordination geometry. researchgate.net

Key Information from XANES on Copper-Chromium Systems:

Feature AnalyzedInformation GainedExample SystemReference
Cu K-edge pre-peakCoordination geometry and site symmetryCu-Cr-Fe oxide arxiv.org
Cr K-edge pre-peakOxidation state (e.g., Cr(III) vs. Cr(VI))Chromium compounds nih.gov
Edge PositionFormal oxidation state of the absorbing atomGeneral aps.orgresearchgate.net

Thermal and Thermophysical Analysis

Thermal analysis techniques are essential for understanding the phase transformations, stability, and decomposition behavior of copper-chromium compounds and alloys as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. escholarship.org This method is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transformations. scispace.comescholarship.org

In the study of precipitation-hardenable copper-chromium alloys, DSC is a powerful tool for analyzing the exothermic and endothermic effects associated with the precipitation of chromium from the copper matrix. scispace.com Research on a CuCr0.7 alloy has shown a significant exothermic peak at lower temperatures, corresponding to the precipitation process. scispace.com The peak temperature of this precipitation is influenced by prior mechanical treatments, such as cold rolling. For instance, cold-rolled specimens exhibited a precipitation peak at a lower temperature compared to non-cold-rolled samples, indicating that the induced deformation facilitates the precipitation process. scispace.com

DSC Peak Temperatures for Precipitation in CuCr0.7 Alloy:

Sample ConditionAverage Peak Temperature (°C)Temperature Shift (K)Reference
Without Cold Rolling470.8- scispace.com
75% Cold Rolling454.7-16.1 scispace.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to study thermal stability, decomposition pathways, and the composition of materials.

For copper-chromium coordination compounds, TGA provides insights into their thermal degradation processes. TGA curves for various metal complexes, including those with chromium(III), often show multi-stage decomposition. A typical initial stage involves the loss of uncoordinated or lattice water molecules at temperatures generally below 100-150°C. A subsequent stage, often occurring between 100°C and 250°C, corresponds to the removal of coordinated water molecules. The final decomposition stages at higher temperatures involve the breakdown of the organic ligand and the formation of a stable metal oxide residue. The specific decomposition temperatures and mass losses are characteristic of the compound's structure and thermal stability.

Surface and Porosity Characterization

The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of solid materials. fau.eu It relies on the physical adsorption of a gas, most commonly nitrogen, onto the surface of the material at cryogenic temperatures (typically 77 K, the boiling point of N₂). researchgate.netresearchgate.net By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. fau.eu

The shape of the isotherm provides qualitative information about the material's porosity. For example, many copper-chromium materials exhibit Type II or Type IV isotherms, which are characteristic of mesoporous solids (pore diameters between 2 and 50 nm). mdpi.com The BET equation is then applied to the data within a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer capacity, which is the amount of gas required to form a single molecular layer on the entire surface. fau.eu From this value, the total surface area is determined.

For copper chromite catalysts, the surface area is a critical parameter as it directly influences catalytic activity. scielo.br Higher surface areas generally provide more active sites for chemical reactions. The preparation method can significantly affect the resulting surface area. For instance, copper chromite catalysts can be prepared to have a wide range of surface areas, from 40 m²/g up to 167 m²/g, depending on the synthesis route and inclusion of binders like alumina. google.comgoogleapis.com

Table 2: Surface Properties of Copper Chromite Catalysts

Catalyst Composition Specific Surface Area (m²/g) Total Pore Volume (cc/g) Source
Copper Chromite (PG 85/1) 40 Not specified google.com
65% Copper Chromite / 35% Alumina 167 0.42 googleapis.com

Electrochemical Characterization Techniques

Electrochemical techniques are essential for evaluating the corrosion behavior of metallic materials like copper-chromium alloys.

Linear polarization, specifically potentiodynamic polarization, is a widely used electrochemical technique to study the corrosion characteristics of a metal in a specific electrolyte. The method involves sweeping the potential of the working electrode (the alloy sample) away from its open-circuit potential (corrosion potential, Ecorr) and measuring the resulting current response. researchgate.netsrce.hr The resulting plot of potential versus the logarithm of the current density is known as a Tafel plot.

From this plot, key corrosion parameters can be extracted. The corrosion potential (Ecorr) is the potential at which the rate of oxidation equals the rate of reduction, with no net current flowing. The corrosion current density (icorr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential. The icorr value is directly proportional to the corrosion rate of the material under those specific conditions. researchgate.net

Studies on Cu-Cr alloys in sodium chloride (NaCl) solutions have shown how corrosion parameters vary with the environment. The addition of chromium to copper alloys can influence these parameters, often by promoting the formation of a more stable passive film that protects the underlying metal. researchgate.netmdpi.com

Table 3: Electrochemical Parameters for Copper-Based Alloys in 1 M NaCl Solution

Alloy Designation Corrosion Potential (Ecorr) (V vs. SCE) Corrosion Current Density (icorr) (A/cm²) Source
CuCr -0.285 1.17 x 10⁻⁶ researchgate.net
CuZr -0.284 1.52 x 10⁻⁶ researchgate.net
CuCrZr -0.294 2.12 x 10⁻⁶ researchgate.net

SCE: Saturated Calomel Electrode

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to investigate the corrosion mechanisms and kinetics of electrochemical systems. researchgate.netresearchgate.net The technique involves applying a small amplitude AC potential signal over a wide range of frequencies to the electrode at its corrosion potential and measuring the current response. srce.hrmdpi.com The impedance of the system, which is the frequency-dependent resistance to the current flow, is then calculated.

The data is commonly visualized in a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). ulpgc.es These plots are then analyzed by fitting the data to an equivalent electrical circuit (EEC) that models the electrochemical processes occurring at the electrode/electrolyte interface. mdpi.com A simple EEC often includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).

Table 4: Common Equivalent Electrical Circuit (EEC) Parameters in EIS for Corrosion Studies

Parameter Description Significance for Corrosion
Rs Solution Resistance Represents the resistance of the electrolyte between the working and reference electrodes.
Rct Charge Transfer Resistance Represents the resistance to the transfer of electrons at the metal/electrolyte interface. Higher Rct indicates lower corrosion rate.
Cdl Double Layer Capacitance Represents the capacitance of the electrical double layer that forms at the interface. Can provide information on the wetted surface area.

| CPE | Constant Phase Element | Used in place of a pure capacitor (Cdl) to account for non-ideal, heterogeneous surfaces, which are common in real-world corrosion systems. |

Electronic Structure and Theoretical Modeling of Copper Chromium Systems

Anomalous Electron Configurations of Copper and Chromium

The electron configurations of chromium (Cr) and copper (Cu) are notable exceptions to the Aufbau principle, which dictates the sequential filling of electron orbitals from the lowest to the highest energy levels. scribd.combrainly.in Instead of the expected configurations, these elements adopt arrangements that reflect the enhanced stability of certain d-orbital fillings. brainly.inscribd.com

For chromium (atomic number 24), the anticipated electron configuration based on the Aufbau principle would be [Ar] 3d⁴ 4s². blogspot.com However, the actual configuration is [Ar] 3d⁵ 4s¹. scribd.comblogspot.com This occurs because the 3d and 4s orbitals have very close energy levels, allowing an electron to move from the 4s orbital to the 3d orbital. ncert.nic.inyoutube.com This shift results in a half-filled 3d subshell, a state of increased stability. scribd.comscribd.com

Similarly, copper (atomic number 29) would be expected to have a configuration of [Ar] 3d⁹ 4s². blogspot.com Its actual configuration is [Ar] 3d¹⁰ 4s¹. brainly.inbyjus.com In this case, an electron is promoted from the 4s orbital to complete the 3d subshell. youtube.comyoutube.com This fully-filled d-orbital arrangement confers extra stability to the atom. scribd.combyjus.com

Table 1: Expected vs. Actual Electron Configurations of Cr and Cu

Element Atomic Number (Z) Expected Configuration Actual Configuration
Chromium (Cr) 24 [Ar] 3d⁴ 4s² [Ar] 3d⁵ 4s¹
Copper (Cu) 29 [Ar] 3d⁹ 4s² [Ar] 3d¹⁰ 4s¹

Stability of Half-filled and Fully-filled d-Orbitals

The deviation from the standard filling order in chromium and copper is attributed to the unique stability associated with half-filled and fully-filled d-orbitals. scribd.combyjus.com A subshell that is either exactly half-full (each orbital containing one electron) or completely full (each orbital containing two electrons) has a lower energy state and is therefore more stable than other partially filled configurations. scribd.comyoutube.com

This enhanced stability arises from two primary quantum mechanical effects:

Symmetrical Distribution of Electrons: In half-filled and fully-filled orbitals, the electrons are distributed more symmetrically around the nucleus. This symmetry leads to a more balanced and stable arrangement.

The small energy difference between the 4s and 3d orbitals is insufficient to prevent the electron transfer that leads to these more stable half-filled or fully-filled d-subshells. ncert.nic.inyoutube.com This principle is a key factor in determining the electronic and, consequently, the chemical properties of transition metals and their compounds. byjus.comreddit.com

Band Structure Calculations and Electronic Transitions

The electronic properties of solid-state materials like copper-chromium alloys are described by their electronic band structure. Band structure calculations for copper, for instance, have been performed by computing energy values (E(k)) at numerous points within the Brillouin zone to determine the Fermi energy, Fermi surface, and density of states. aps.org These calculations show that the d-bands of transition metals are more influenced by their surroundings compared to s and p orbitals, which affects the material's properties. ncert.nic.in

In copper-chromium systems, such as the delafossite (B1172669) copper chromium oxide (CuCrO₂), the material is a p-type semiconductor with a wide band gap of approximately 3 eV. rsc.org Electronic transitions in these materials involve the absorption of energy, causing an electron to move to a higher energy orbital. illinois.edu The types of transitions are categorized based on the nature of the orbitals involved:

d-d Transitions: These occur between the d-orbitals of the transition metal ion, which are split into different energy levels by the crystal field of the surrounding ligands. libretexts.org For example, in an octahedral field, transitions happen between the t₂g and e_g orbitals. These transitions are characteristic of complexes with d¹ to d⁹ configurations. libretexts.org For Cr(III) in an octahedral environment, several spin-allowed transitions, such as ⁴A₂g → ⁴T₂g, are possible. researchgate.net

Charge Transfer (CT) Transitions: These involve the movement of an electron between molecular orbitals that are primarily metal in character and those that are primarily ligand in character. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. libretexts.org

The energies of these transitions determine the optical properties of the material, such as its color and transparency. researchgate.net

Density Functional Theory (DFT) Applications for Surface Adsorption and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of materials at the atomic level. researchgate.netpitt.edu It has been extensively applied to copper-chromium systems to understand their catalytic behavior.

DFT calculations are used to model the adsorption of molecules onto catalyst surfaces and elucidate reaction mechanisms. For example, studies on the spinel CuCr₂O₄ (100) surface have used DFT to investigate the adsorption and reaction of molecules like nitrogen monoxide (NO) and carbon monoxide (CO). researchgate.net These calculations revealed the roles of both Cu and Cr atoms in the catalytic process and showed that the formation of specific NO dimers on the surface facilitates NO reduction. researchgate.net

Further DFT studies have explored:

The reaction mechanism of glycerol (B35011) hydrogenolysis over a spinel CuCr₂O₄ catalyst, calculating adsorption configurations and energies for reactants, intermediates, and products. researchgate.net

The mechanism of copper-catalyzed cyclopropanation reactions, where DFT helps to map out the energy profiles of different reaction pathways and identify key intermediates like copper-carbene complexes. researchgate.net

The adsorption of CO on various copper surfaces, where DFT, sometimes with corrections like DFT+U, is used to correctly predict the preferred adsorption sites and energies, which is crucial for understanding catalytic reactions like the water-gas shift reaction. acs.orgresearchgate.netrsc.org

The promoting effect of copper on iron oxide catalysts, where DFT calculations show that the presence of copper clusters on the Fe₃O₄ surface enhances the adsorption of CO. doi.org

The mechanism of chromium catalysis, where DFT calculations have been employed to understand the interwoven radical-polar crossover mechanism in reactions involving chromium(III) complexes. acs.orgacs.org

These theoretical simulations provide molecular-level insights that are critical for designing more efficient and selective catalysts. beilstein-journals.orgresearchgate.net

Influence of Dopants on Electronic Structure

Doping, the intentional introduction of impurities into a material, is a common strategy to modify the electronic structure and enhance the properties of copper-chromium systems.

In high-strength, high-conductivity Cu-Cr-Sn alloys, first-principles calculations based on DFT have been used to study the effects of doping. scientific.net By modeling the substitution of atoms and calculating the resulting crystal structures and formation energies, researchers can predict how doping affects the electronic structure and, consequently, the material's mechanical and electrical properties. scientific.net For instance, calculations on Cu-Cr-Sn alloys show that even after doping, the material can remain a direct band gap semiconductor, with the Fermi level and band gap being key parameters for analysis. scientific.net

In the case of this compound oxide (CuCrO₂), a p-type transparent conductor, doping with magnesium (Mg) has been shown to substantially enhance its electrical properties. rsc.org While the material remains a phase-pure delafossite, the introduction of Mg dopants improves conductivity. rsc.org

Similarly, studies on copper ferrites doped with chromium (CuCrₓFe₂₋ₓO₄) show that Cr³⁺ doping alters the cation distribution within the spinel structure. chalcogen.ro This change directly impacts the material's structural, optical, and magnetic properties. For example, as the chromium content increases, the optical energy band gap decreases. researchgate.net Doping in high-entropy alloys containing chromium also leads to changes in phase microstructure and magnetic properties like saturation magnetization and coercivity. acs.org

Theoretical models, such as non-rigid band theory developed for copper oxides, help to explain how dopants induce deformations in the crystal structure (e.g., of CuO₆ octahedrons), which in turn alters the energy-band structures and the location of the Fermi surface. arxiv.org

Catalytic Science and Reaction Mechanisms of Copper Chromium Compounds

Copper Chromite Catalysts (CuCr₂O₄)

Copper chromite, with the chemical formula CuCr₂O₄, is a versatile and industrially significant catalyst. purdue.edutandfonline.com It belongs to the spinel group of minerals, possessing a crystal structure that makes it highly effective in a variety of chemical transformations. tandfonline.comtaylorandfrancis.com These catalysts are typically black or grayish-black powders. wikipedia.org The catalytic activity of copper chromite is attributed to the synergistic effects between copper and chromium, where chromium often acts as a structural promoter, enhancing the stability and activity of the copper species. researchgate.netresearchgate.net

The preparation method of the copper chromite catalyst significantly influences its final properties, including particle size, surface area, and, consequently, its catalytic performance. purdue.edutandfonline.com Common synthesis methods include co-precipitation, sol-gel processes, and thermal decomposition of precursor salts like copper ammonium (B1175870) chromate (B82759). purdue.eduwikipedia.orgorganicreactions.org The specific composition can also vary, with some commercial catalysts incorporating promoters like barium to enhance stability and prevent deactivation. acs.orgncl.res.in

Copper chromite catalysts are renowned for their application in hydrogenation, dehydrogenation, and oxidation reactions. nih.govgoogle.com They are particularly valued for their ability to selectively hydrogenate functional groups such as esters, aldehydes, and ketones. purdue.edunih.gov The active sites in these catalytic processes are a subject of ongoing research, with evidence pointing towards the involvement of both Cu(I) and metallic copper (Cu(0)) species, depending on the reaction conditions and the specific substrate. purdue.eduepa.gov For instance, in some hydrogenation reactions, the catalyst is pre-reduced to generate active metallic copper sites. purdue.edu

Specific Catalytic Reaction Systems

Water Gas Shift (WGS) Reaction

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. acs.orgnih.gov Copper-chromium based catalysts, often in combination with iron oxides, have been historically employed for the high-temperature WGS reaction. acs.orgnih.gov

The reaction mechanism of the WGS reaction over copper-chromium catalysts has been a subject of debate, with two primary proposed pathways: the regenerative (or redox) mechanism and the associative (or formate) mechanism. acs.orgnih.gov

Redox Mechanism: This mechanism involves the oxidation of CO by an oxygen atom from the catalyst surface, followed by the re-oxidation of the reduced catalyst site by water. Recent studies on industrial-type copper-chromium-iron oxide catalysts provide strong evidence supporting the redox mechanism. acs.orgnih.gov Isotopic transient kinetic analysis has demonstrated significant oxygen scrambling between water and the catalyst lattice, which is a key feature of the redox pathway. nih.gov

Associative Mechanism: This pathway proposes the formation of a surface intermediate, such as formate (B1220265) (HCOO), from the reaction of adsorbed CO and a hydroxyl group (OH) from water dissociation. The formate intermediate then decomposes to produce CO₂ and H₂. acs.org However, in-situ spectroscopic studies on CuCrFeOx catalysts under WGS conditions did not detect the presence of surface formate species, making this mechanism less likely for this specific catalyst system. acs.orgnih.gov

The active site for the WGS reaction on these catalysts is believed to be the interface between metallic copper nanoparticles and the oxide support (e.g., Fe₃O₄ in mixed oxide catalysts). acs.org The catalyst surface is dynamic and undergoes partial reduction under reaction conditions to form these active sites. nih.gov

Table 1: Research Findings on Copper-Chromium Catalysts in the Water Gas Shift (WGS) Reaction

Catalyst SystemKey FindingsPredominant MechanismReference(s)
CuCrFeOxThe catalyst surface is dynamic and partially reduces to form metallic Cu on Fe₃O₄. No surface formate species were detected during the reaction.Redox acs.orgnih.gov
Cu(110)The reaction rate is nearly first-order in H₂O pressure and zero-order in CO. The dissociation of water is the rate-determining step.Surface Redox rsc.org
Cu-based catalystsThe reaction occurs on the copper surface, and the kinetics can be described by a power-law rate expression.Redox nacatsoc.org
CuO/ZnO/Al₂O₃At lower temperatures (180-200 °C), an associative mechanism is predominant, while at higher temperatures (230-300 °C), a redox pathway fits the data better.Associative (low T), Redox (high T) figshare.com

Carbon Monoxide (CO) Oxidation

The catalytic oxidation of carbon monoxide (CO + ½O₂ → CO₂) is a critical reaction for pollution abatement, particularly in treating automotive exhaust emissions. tandfonline.comtandfonline.com Copper chromite has emerged as a promising and cost-effective alternative to precious metal catalysts for this application. tandfonline.comtandfonline.com

Research indicates that copper is the primary active species in the CO oxidation reaction over copper chromite catalysts. tandfonline.com The role of chromium is believed to be to stabilize the copper in a highly active state and prevent its deactivation, possibly through the formation of the CuCr₂O₄ spinel phase. tandfonline.com Some studies suggest that the copper chromite spinel itself is the active component, rather than the individual oxides of copper and chromium. tandfonline.com

The reaction mechanism for CO oxidation on copper chromite catalysts generally follows a Mars-van Krevelen type redox mechanism. This involves the following steps:

Adsorption of CO onto an active copper site.

Reaction of the adsorbed CO with a lattice oxygen atom from the catalyst to form CO₂, leaving an oxygen vacancy.

Re-oxidation of the reduced catalyst site by gas-phase O₂.

Table 2: Research Findings on Copper-Chromium Catalysts in CO Oxidation

Catalyst SystemKey FindingsProposed MechanismReference(s)
Copper ChromiteCopper is the main active species, while chromium acts as a stabilizer.Redox (Mars-van Krevelen) tandfonline.com
Copper ChromiteThe CuCr₂O₄ spinel phase is considered the active catalytic component.Redox tandfonline.com

Hydrogenation Reactions

The conversion of esters to alcohols via catalytic hydrogenation (RCOOR' + 2H₂ → RCH₂OH + R'OH) is a significant industrial process, and copper chromite is one of the most effective catalysts for this transformation. taylorandfrancis.comorganicreactions.org This reaction is more accurately described as hydrogenolysis, as it involves the cleavage of a C-O bond.

The reaction is typically carried out under high pressure (around 135 atm) and elevated temperatures (150–300 °C). wikipedia.org The active form of the catalyst is generally considered to be metallic copper, which is formed by the pre-reduction of the copper chromite precursor. google.com The chromium oxide component is thought to act as a support and promoter, preventing the sintering of the fine copper particles and thereby maintaining the catalytic activity. taylorfrancis.com

The generally accepted mechanism involves the following key steps:

Adsorption of the ester onto the catalyst surface.

Hydrogenolysis of the ester bond by hydrogen adsorbed on the active copper sites.

Desorption of the resulting alcohols from the surface.

The selectivity towards the desired alcohol products is a key advantage of copper chromite catalysts, as they are less prone to over-hydrogenation to hydrocarbons compared to some other catalyst systems. taylorandfrancis.com

Table 3: Research Findings on Copper-Chromium Catalysts in Ester Hydrogenolysis

Catalyst SystemSubstrate ExampleKey FindingsTypical ConditionsReference(s)
Copper ChromiteFatty acid methyl estersEffective for converting FAMEs to fatty alcohols.High pressure and temperature. wikipedia.org
Copper ChromiteDibutyl maleateUsed in a two-stage hydrogenation to produce butane-1,4-diol.- google.com
Barium-promoted Copper ChromiteMethyl estersThe catalyst is used for vapor-phase hydrogenation to fatty alcohols.200-250 °C, 30-50 bar google.com

Copper chromite catalysts are also highly effective for the hydrogenation of aldehydes to primary alcohols (RCHO + H₂ → RCH₂OH). purdue.edunih.gov This reaction is a key step in many industrial chemical syntheses.

Studies on the hydrogenation of furfural (B47365) (an aldehyde) to furfuryl alcohol over copper chromite catalysts have provided insights into the reaction mechanism. purdue.edu In-situ characterization has revealed that under reaction conditions, the copper in the catalyst is fully reduced to its metallic state (Cu(0)), which is considered the active species. purdue.edu

The proposed reaction pathway involves:

Adsorption of the aldehyde onto the metallic copper surface. The interaction often occurs through the lone pair of electrons on the oxygen atom of the carbonyl group. purdue.edu

Stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen. This can proceed through either an alkoxide or a hydroxyalkyl intermediate. purdue.edu

Desorption of the primary alcohol product.

Catalyst deactivation can occur through mechanisms such as the coverage of active copper sites by reactants, products, or coke, as well as sintering of the copper particles at higher temperatures. purdue.edu

Table 4: Research Findings on Copper-Chromium Catalysts in Aldehyde Hydrogenation

Catalyst SystemSubstrate ExampleKey FindingsActive SpeciesReference(s)
Copper Chromite (Cu 1800P)FurfuralMetallic copper is the active site. Deactivation can occur due to site coverage and sintering.Cu(0) purdue.edu
Unpromoted Copper ChromiteCrotonaldehyde (B89634)The reaction yields primarily butyraldehyde. An unsaturated alkoxide intermediate is proposed.Cu(I) and Cu(0) epa.gov
Hydrogenation of Nitro Compounds

Copper-chromium catalysts, often referred to as copper chromite, are effective for the hydrogenation of nitro compounds to their corresponding primary amines. google.com This transformation is a fundamental process in industrial chemistry, particularly for the synthesis of anilines from nitroarenes. Aniline derivatives are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals. nih.govacs.org

The reaction mechanism for the catalytic hydrogenation of nitro groups is complex and proceeds through several intermediates. The process involves the adsorption of the nitro compound and molecular hydrogen onto the active sites of the catalyst. The key intermediate species is typically a hydroxylamine (B1172632). acsgcipr.org For nitroarenes, the arylhydroxylamine intermediate can sometimes accumulate, particularly under lower temperatures. acsgcipr.org These hydroxylamine intermediates are often unstable and can lead to the formation of byproducts like azo or azoxy compounds through condensation reactions. acsgcipr.org

Research into copper-based catalysts has demonstrated the efficacy of copper nanoparticles (CuNPs) in the transfer hydrogenation of aromatic nitrobenzenes to anilines. nih.govacs.org In these studies, alcohols like glycerol (B35011) or ethylene (B1197577) glycol can serve as both the solvent and the hydrogen donor. nih.govacs.org The use of a supported copper catalyst, such as CuNPs on Celite, in a continuous-flow packed bed reactor has shown significantly higher turnover numbers (TONs) compared to batch reactions, highlighting the efficiency of this catalytic system for the reduction of nitro compounds. nih.gov For example, the TON for nitrobenzene (B124822) reduction increased from 20 in a batch process to 333 in a continuous flow setup. nih.gov

Hydrogenation of Olefinic Unsaturation

Copper chromite catalysts are utilized in the hydrogenation of compounds containing carbon-carbon double bonds (olefinic unsaturation) to yield the corresponding saturated compounds. google.com This type of reaction is a staple in organic synthesis for modifying the structure and properties of molecules. While copper chromite is more famously known for hydrogenating carbonyl groups, it also possesses activity for saturating olefinic bonds, sometimes concurrently with other reductions. wikipedia.org

The catalytic activity is generally attributed to the reduced copper metal particles that are formed on the catalyst surface during a pre-reduction step. google.com The process involves the adsorption of the unsaturated compound onto the catalyst surface, where it reacts with dissociated hydrogen atoms. wikipedia.org

Table 1: Examples of Hydrogenation of Olefinic Unsaturation with Copper-Chromium Catalysts
Unsaturated CompoundSaturated ProductCatalystTypical Conditions
CyclohexeneCyclohexaneCopper chromitePressure: 5 to 150 bar; Temperature: 50°C to 150°C. google.com
Dialkyl MaleateDialkyl SuccinateCopper chromiteUsed in a two-stage hydrogenation process to ultimately yield butane-1,4-diol. google.com
Fatty Acid Esters (with unsaturation)Saturated Fatty AlcoholsCopper chromiteAlkene groups are hydrogenated along with the ester group to produce the corresponding saturated alcohol. wikipedia.org
Data sourced from patent and encyclopedic information on copper chromite catalysts.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyxSy5shIKi1ot4PC4p9km_L1v7_z992xmhY4__7AlyImcCjjul1QfR-zDBx6l-_Kri65Qk47VOusM5zfkyb1d6ISGDjpcu-SchnnsL2YZdWf1tOlqrxXD6onO7GbF-9bvkI_1A9YM6aA%3D)][ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2IarAEOuoqx0sEIFYB14YUMv4JTwZnMNtyJhYDrLj2Oik7Dyv2srHxJe9-7DseFJj11KeeoMZAi4ED2JaGLkjTaEJTXEb3ld3lIFnxYMIflggXA3QDo0US3qgNqCNkUr86lmpQeji)]
Hydrogenation of Aromatic Heterocyclic Compounds

Copper-chromium catalysts are effective in the hydrogenation of aromatic heterocyclic compounds, converting them to their saturated or partially saturated forms. google.com This reaction is particularly important for the synthesis of non-aromatic heterocyclic amines, which are valuable building blocks in the pharmaceutical and chemical industries.

The process involves the reduction of the aromatic ring system, which typically requires more stringent conditions than the reduction of simple olefinic bonds. The activity of the copper chromite catalyst is linked to the presence of reduced copper on a chromium-containing support. google.com

Table 2: Examples of Hydrogenation of Aromatic Heterocyclic Compounds
Aromatic Heterocyclic CompoundHydrogenated ProductCatalystSignificance
PyridinePiperidineCopper chromiteConversion of an aromatic heterocycle to its fully saturated counterpart. google.com
QuinolineTetrahydroquinolineCopper chromiteSelective hydrogenation of one of the aromatic rings in a fused system. google.com
FurfuralFurfuryl alcoholCopper chromiteSelective hydrogenation of the aldehyde group without affecting the furan (B31954) ring is the primary goal, but ring hydrogenation can occur under certain conditions. researchgate.netmdpi.com
Data sourced from patent information and research articles on copper chromite catalysis.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyxSy5shIKi1ot4PC4p9km_L1v7_z992xmhY4__7AlyImcCjjul1QfR-zDBx6l-_Kri65Qk47VOusM5zfkyb1d6ISGDjpcu-SchnnsL2YZdWf1tOlqrxXD6onO7GbF-9bvkI_1A9YM6aA%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQYtBE1IJlE4vctdQPj77hDl8o5TZoJFXJZu3lWdQYCs5PpWTIi4Xlb5Uj5Q2StwyERVgX9VegSQhjWpfFsyIlVWHDRPPHbiSZauxhqbMHTOnBlxRzftNdLCbZgiKvwM7ZeqdDnjdAeIF2lbIxsPEsFYD-PJlfNF6-alT0KW3uKxCm0Dc0xd1G1NdaslPK_sMuWXfKwY32bS1bHRaSDx9YuzeDQAmMtlxssmIsV7rkm6JM2aHNJutV9on4SiTmsCAVyotbGZw%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEH0qIgrExLTL1p02ygqaJFCU2xdHMmTGxIsucY225EDQHTZdBzmf_XB-3UpHKihesU_GDuVxOq1IlTSljHXbUBKNXeiJukB7O3xJaXsYLnAk4jTMAbpvOj8PnVfnsS6pPADQ%3D%3D)]

Dehydrogenation of Alcohols

Copper-chromium compounds are established catalysts for the dehydrogenation of alcohols to produce aldehydes and ketones. google.comacs.org This process is a crucial industrial reaction, for instance, in the conversion of ethanol (B145695) to ethyl acetate (B1210297), which proceeds via an acetaldehyde (B116499) intermediate. gla.ac.uk

The catalytic activity is often associated with the presence of metallic copper (Cu⁰), which is formed by the reduction of copper oxide species on the catalyst surface. gla.ac.uk Studies on ethanol dehydrogenation using a commercial copper/copper chromite catalyst have shown high conversion (around 65%) and selectivity (98%) under optimized conditions of temperature (220-240°C) and pressure (20 bars). gla.ac.uk However, copper chromite catalysts can experience deactivation over time. For example, in the dehydrogenation of 1-propanol, copper chromite showed an 11% loss in conversion over 20 hours. taylorandfrancis.com The reaction is typically carried out in the vapor phase over a fixed-bed reactor or in a liquid phase suspension. google.comjustia.com

Table 3: Performance of Copper-Chromium Catalysts in Alcohol Dehydrogenation
Alcohol SubstrateProductCatalyst SystemReaction ConditionsConversion/Selectivity
EthanolEthyl acetate (via Acetaldehyde)Commercial pre-reduced copper chromite (BASF Cu-1234)T: 220-240°C; P: 20 bars~65% Conversion; 98% Selectivity. gla.ac.uk
Primary Alcohols (General)AldehydesCopper-chromium oxideVapor or liquid phaseEffective conversion to corresponding aldehydes. google.comacs.org
Secondary Alcohols (General)KetonesCopper-chromium oxideVapor or liquid phaseEffective conversion to corresponding ketones. acs.org
1-PropanolPropanalCopper chromiteNot specifiedDeactivates over time, with an 11% conversion loss in 20 hours. taylorandfrancis.com
Data compiled from various research articles and patents on alcohol dehydrogenation.[ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyxSy5shIKi1ot4PC4p9km_L1v7_z992xmhY4__7AlyImcCjjul1QfR-zDBx6l-_Kri65Qk47VOusM5zfkyb1d6ISGDjpcu-SchnnsL2YZdWf1tOlqrxXD6onO7GbF-9bvkI_1A9YM6aA%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGifvv-NODDmqUcSZq0xcbRf9a5Cp4euEK59-h-aH-sYj6dCqttV_jcSZuS6NpucX5n9kTWIzV5kU9GNfZDjAQkS94vlcl4iOALZvZ9cc-M0padUPAY0uUKMmYL1vjUppzzm2nWdv6D-3Mn5g%3D%3D)][ gla.ac.uk(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEH2fgYIfzXVJjSBRHT-irRXlbqO6u0wedwaJZwVmesuOQdlZB5JyLd1it__ymyBsx2GB_1q2mZOg7AEo2a8qhS4oh2D4n5Eb2cm-X2kZWinNTwY4RA0noKWHWE9XNuZHf_vbf8WN6sQ-WMRJCT)][ taylorandfrancis.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEeM_vHtFYx74PKlGX3GJ6YBNTvz-tjEiW5cAHlohRO7OdZlnV8A_2uc8qkgjDyWiIDBw86beKz8q3WFBqToyamvq34tlbi0d0ImGyE-bzQys-vP4w34wh0Md3_TcJNcu5PJKUt_lv2hPSTu5KrgZzXsfWVK3lw34RS6EUmneVvUa8DqoYK1OklmHj3xDEX6LDseM0IweIygO-2h8TdtJye2Q%3D%3D)]

Hydrolysis Reactions (e.g., Cyanogen (B1215507) Chloride)

Copper and chromium surfaces play a significant role in the catalytic hydrolysis of highly toxic agents like cyanogen chloride (CNCl). researchgate.net While there is a general lack of extensive research on the catalytic hydrolysis of CNCl on metal surfaces, first-principle computational studies have provided insight into the reaction mechanism. researchgate.net

These theoretical investigations focused on the adsorption behavior and hydrolysis mechanism of CNCl on both copper and chromium surfaces. The studies identified the most stable adsorption configurations of CNCl and revealed a terminal flipping behavior during the hydrolysis process. A key finding was the identification of strong linear scaling relationships between the adsorption energy of the CN* radical and other critical reaction intermediates, which directly influences the activity and selectivity of the hydrolysis reaction. researchgate.net This comprehensive understanding of the reaction pathways, particularly those involving C-terminal intermediates, provides a theoretical basis for designing more efficient catalysts for the decomposition of chemical warfare agents like cyanogen chloride. researchgate.net In aqueous solutions, the hydrolysis of cyanogen chloride is known to be base-catalyzed, yielding cyanic acid and chloride ions. lookchem.comrsc.org

Conversion of Alcohols

Copper-chromium catalysts are highly versatile in promoting various alcohol conversion reactions beyond simple dehydrogenation. A prominent industrial application is the selective hydrogenation of aldehydes derived from biomass, such as the conversion of furfural to furfuryl alcohol. researchgate.netmdpi.comgoogle.com Furfural hydrogenation is a key step in the valorization of lignocellulosic biomass. purdue.edu

The industrial process for this conversion typically employs a copper chromite catalyst at temperatures between 130 and 200°C and pressures up to 30 bar. researchgate.net The nature of the active sites has been a subject of debate, with evidence suggesting that both metallic copper (Cu⁰) and Cu⁺ species are crucial. It is proposed that Cu⁰ sites activate hydrogen, while Cu⁺ centers act as Lewis acids to polarize and activate the carbonyl group of the furfural molecule. mdpi.com The catalyst's performance is highly dependent on preparation and pretreatment conditions, such as the reduction temperature and time, which influence the amount of accessible active copper species. researchgate.netpurdue.edu

Table 4: Research Findings on Furfural Conversion to Furfuryl Alcohol
Catalyst CompositionKey FindingInferred Active SpeciesReference
Copper chromite (45 wt% CuO, 46 wt% Cr₂O₃)Maximum furfural conversion coincided with the maximum amount of accessible Cu metal after H₂ reduction (573 K, 4 h).Metallic Copper (Cu⁰) researchgate.net
Copper chromite (CuCr₂O₄·CuO)Deactivation at 200°C was linked to poisoning by polymeric species. Loss of Cu⁺ was not found to be a primary deactivation cause.Metallic Copper (Cu⁰) purdue.edu
Industrial Copper ChromiteIt has been proposed that both Cu⁰ and Cu⁺ sites are important; Cu⁰ activates H₂ and Cu⁺ interacts with the C=O group.Cu⁰ and Cu⁺ mdpi.com
Copper chromite (Improved Activity)A specific preparation method involving decomposition of a copper ammonium chromate complex near 300°C yields a highly active catalyst for low-pressure hydrogenation.Not explicitly defined, but related to catalyst structure from preparation. google.com
Data compiled from research articles on the catalytic conversion of furfural.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQYtBE1IJlE4vctdQPj77hDl8o5TZoJFXJZu3lWdQYCs5PpWTIi4Xlb5Uj5Q2StwyERVgX9VegSQhjWpfFsyIlVWHDRPPHbiSZauxhqbMHTOnBlxRzftNdLCbZgiKvwM7ZeqdDnjdAeIF2lbIxsPEsFYD-PJlfNF6-alT0KW3uKxCm0Dc0xd1G1NdaslPK_sMuWXfKwY32bS1bHRaSDx9YuzeDQAmMtlxssmIsV7rkm6JM2aHNJutV9on4SiTmsCAVyotbGZw%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEH0qIgrExLTL1p02ygqaJFCU2xdHMmTGxIsucY225EDQHTZdBzmf_XB-3UpHKihesU_GDuVxOq1IlTSljHXbUBKNXeiJukB7O3xJaXsYLnAk4jTMAbpvOj8PnVfnsS6pPADQ%3D%3D)][ google.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGL2Bd1B0klCwv--qL6HubHR9gyi06BUzHf4tW9IEU2ONoItDuby2jruX7Bfh9sFC7Co3rdNx61GmU1KOiYC4RooiSOGHhK_3326XCvN9zMxwQYb1iVGz_bF5owWkvTqNLcUSnh08lrzTk%3D)][ purdue.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFal6AIyPDEQgQ91IScmN43OOE3N2qqE8YvisW66w354ykpl9ss_oMQWZAyNZNe1g0KYVyqxVPyTzBlPpADGUn_PS3xDR61-sKfBSml3QENkaTKiqU0F-xIHI04tk1Iwzd5TjNILF8Kstt4R9R9fRkmghiLT-2XpBH3UGep-TxvbeiL9qa2Cr8FPHJgokjUIRC4oNRdDzerQRbbRio%3D)]

Table of Mentioned Compounds

Mechanistic Elucidation of Catalytic Processes

The catalytic activity of copper-chromium compounds is underpinned by complex reaction mechanisms that are highly dependent on the reaction conditions, the specific formulation of the catalyst, and the nature of the reactants. Elucidating these mechanisms involves understanding the electronic and structural dynamics of the catalyst surface during the reaction.

Redox Mechanisms

Redox mechanisms are fundamental to the catalytic function of copper-chromium systems. These mechanisms involve the transfer of electrons between the catalyst and the substrate molecules, facilitated by the ability of copper and chromium to exist in multiple stable oxidation states, primarily Cu(I)/Cu(II) and Cr(III)/Cr(VI). The catalytic cycle typically involves the reduction and oxidation of these metal centers.

In many reactions, such as CO oxidation, the process is governed by a Mars-van Krevelen-type redox mechanism. In this model, a lattice oxygen atom from the catalyst (e.g., from the copper oxide component) is used to oxidize a reactant molecule (like CO to CO₂). The resulting oxygen vacancy in the catalyst is then replenished by an oxidizing agent from the gas phase (e.g., O₂). The synergy between copper and chromium is crucial; chromium oxide often acts as a structural promoter that stabilizes the copper species in a highly active state and facilitates the redox cycle. researchgate.net

For instance, in the context of degrading chlorinated aromatic compounds, copper and chromium exhibit competing catalytic effects. Copper tends to promote the chlorination of aromatic rings, while chromium appears to favor the oxidation of carbon-carbon and carbon-oxygen bonds, highlighting two distinct redox-driven pathways. capes.gov.br Research on copper-promoted iron-chromium oxide catalysts for CO₂ activation has identified reactive surface oxygen intermediates as key players in the redox reaction. acs.org The ability of copper to cycle between its Cu(I) and Cu(II) states is a cornerstone of its catalytic prowess in numerous oxidation reactions. epa.gov This is often complemented by the electronic participation of redox-active ligands or support materials that can store and shuttle electrons, engaging in an "electronic dialogue" with the metal center. youtube.com

The specific nature of the active redox couple can vary. In some systems, the Cr⁶⁺/Cr³⁺ couple is identified as the primary driver of catalytic performance. For the abatement of sulfur-containing volatile organic compounds (VOCs), the Cr⁶⁺ species was found to be the critical active component, with the Cr³⁺ state being relatively ineffective in the degradation process. google.com

Associative Mechanisms

Associative mechanisms represent a class of reactions where a new ligand or substrate molecule binds to the central metal atom, forming an intermediate with a higher coordination number before the departure of a leaving group. libretexts.org This pathway is common in transition metal chemistry, particularly for square planar d⁸ complexes. libretexts.org The key steps involve the initial coordination of the incoming reactant to the metal center, followed by the subsequent transformation or elimination of another species. libretexts.org

The general associative mechanism can be illustrated as follows:

Formation of Encounter Complex: The reactant (Y) approaches the metal complex (MLn). MLn + Y ⇌ MLn---Y (pre-equilibrium step)

Associative Step: The reactant binds to the metal, forming a higher-coordination intermediate. MLn---Y → MLnY

Dissociative Step: A ligand (L) leaves the complex. MLnY → ML(n-1)Y + L

In the context of copper-chromium catalysis, while a purely associative mechanism (where the initial association is the sole rate-determining step) is not commonly reported as the dominant pathway, the formation of reactant-catalyst intermediates through associative binding is a critical phase of the catalytic cycle.

Identification of Surface Intermediate Species

The direct observation and characterization of transient species on the catalyst surface are paramount for confirming reaction mechanisms. Modern spectroscopic techniques, particularly when used under reaction conditions (operando spectroscopy), have provided significant insights. chimia.chchimia.ch Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is especially powerful for identifying adsorbed molecules and surface intermediates. epa.govresearchgate.netacs.org

In studies of CO oxidation and preferential CO oxidation (CO-PROX) over copper-based catalysts, DRIFTS has been instrumental in identifying carbonyl species. For example, CO adsorbed onto Cu⁺ sites has been repeatedly identified as a key intermediate. epa.govresearchgate.net The intensity of the infrared band corresponding to Cu⁺-CO often correlates directly with the catalytic activity. acs.org

Similarly, during the hydrogenation of unsaturated aldehydes like crotonaldehyde over copper chromite, in-situ IR spectroscopy has detected the presence of adsorbed crotonaldehyde and provided evidence for an unsaturated alkoxide intermediate, which forms upon the addition of hydrogen to the carbonyl group. epa.gov In copper-promoted iron-chromium systems used for CO₂ activation, surface hydroxyls located at the interface between copper and the oxide support have been identified as highly reactive oxygen intermediates. acs.orgresearchgate.net The table below summarizes key surface species identified in copper-chromium and related systems.

Identified Intermediate SpeciesReaction ContextAnalytical Technique(s)Reference
Cu⁺-CO CO Oxidation / CO-PROXDRIFTS, XANES epa.govresearchgate.net
Surface Hydroxyls CO₂ ActivationDRIFTS, XPS, EXAFS acs.orgresearchgate.net
Unsaturated Alkoxide Crotonaldehyde HydrogenationDRIFTS epa.gov
Copper-adsorbate complexes CO₂ ElectroreductionMass Spectrometry, Fluorescence Spectroscopy researchgate.net

These direct observations confirm that the catalyst surface is a dynamic environment where reactants are transformed into various intermediate states before the final product is released.

Active Site Characterization

Identifying the precise nature of the active site—the specific atom or ensemble of atoms where the catalytic reaction occurs—is a central goal of catalysis research. For copper-chromium catalysts, characterization studies have pointed to specific copper species, often in synergy with chromium, as the locus of activity.

Extensive research indicates that Cu⁺ ions are often the most active copper species. epa.govresearchgate.netsemanticscholar.org In the hydrogenation of furfural, the highest catalytic activity was achieved under pretreatment conditions that maximized the concentration of Cu⁺ sites on the copper chromite surface, as identified by a characteristic CO adsorption band in DRIFTS. epa.gov Similarly, for the CO-PROX reaction on copper-ceria catalysts, a strong correlation was found between the concentration of Cu⁺ species under reaction conditions and the CO oxidation rate. researchgate.net It is proposed that these Cu⁺ sites are the primary locations for CO adsorption and activation. researchgate.net

The role of chromium is often described as a textural or electronic promoter, stabilizing the highly dispersed and active copper species. researchgate.net However, in some reactions, chromium itself plays a direct catalytic role. For certain oxidation reactions, highly oxidized Cr⁶⁺ has been identified as the key active species. google.com

The concept of specific active site pairs, such as the "CuB~ pair" mentioned in bioinorganic contexts for enzymes, finds a parallel in heterogeneous catalysis in the form of interfacial sites. The interface between copper and the chromium oxide (or other support) is often considered a region of unique reactivity. For instance, in copper-promoted iron-chromium oxides, the most active surface oxygen species are located at the Cu-Fe₃O₄ interfacial regions. acs.org These sites benefit from the combined electronic properties of both metallic components. Research on copper chromite catalysts has also suggested that univalent copper ions located at octahedral sites within the spinel lattice are particularly active for hydrogenation. semanticscholar.org

Structure-Activity Relationships in Catalysis

The catalytic performance of copper-chromium compounds is intrinsically linked to their physical and chemical structure. Factors such as crystal phase, particle size, surface area, and the specific arrangement of atoms at the surface dictate the catalyst's activity, selectivity, and stability.

Influence of Spinel Structure (CuCr₂O₄)

A prominent example of a structure-activity relationship in copper-chromium catalysts is the role of the copper chromite spinel (CuCr₂O₄) phase. Spinels are a class of minerals with the general formula AB₂O₄, and their unique crystal structure can host catalytically active metals in specific coordination environments (tetrahedral and octahedral sites).

The CuCr₂O₄ spinel structure is widely recognized as a highly active and stable catalytic phase for a variety of reactions, including hydrogenation and oxidation. capes.gov.brsemanticscholar.org Its high activity is often attributed to a synergistic effect between the copper and chromium ions within the ordered crystal lattice. semanticscholar.org The spinel framework provides thermal stability and can prevent the deactivation of the catalyst via sintering (the agglomeration of small particles into larger ones) at high reaction temperatures.

During glycerol hydrogenolysis, catalysts that retained a reduced copper chromite spinel structure showed significantly higher activity than those where the copper was primarily in a separate metallic phase. This indicates that the integrated Cu-Cr spinel entity is responsible for the enhanced performance. semanticscholar.org In CO oxidation, the formation of the CuCr₂O₄ spinel structure was found to be more active than the individual CuO and Cr₂O₃ phases. semanticscholar.org An investigation into activated copper-chromium oxide catalysts identified two main phases: copper oxide (CuO) and the copper-chromium spinel (CuCr₂O₄). A direct correlation was established between the crystallite size of the CuO phase and the catalytic activity for CO oxidation, demonstrating that the microstructure of the active components within the spinel-containing matrix is critical. capes.gov.br

Effects of Molar Ratios (Cu/Cr) on Activity

For the oxidation of carbon monoxide (CO), the ideal Cu/Cr atomic ratio is a subject of some debate, with different studies pointing to different optimal compositions. Several authors have reported that a Cu/Cr atomic ratio of 1:1 is optimal for the catalytic oxidation of CO. researchgate.net One study found that the most efficient catalyst for this reaction has a metal composition with a Cu/Cr atomic ratio close to 1, rather than the 2 that corresponds to the stable copper chromite (CuCr₂O₄) form. researchgate.net Conversely, other research suggests that Cu/Cr ratios of both 1 and 2 are optimal for CO oxidation. researchgate.net For instance, a study on nanocrystalline Cu-Cr mixed oxides synthesized via the hydrothermal method found that a sample with a Cu/Cr molar ratio of 2 exhibited significantly higher activity in CO oxidation, which was attributed to the formation of the active CuCr₂O₄ spinel structure. researchgate.net In another case, materials with a CuO/Cr₂O₃ molar ratio of 2:1 were found to be particularly suitable for CO oxidation. researchgate.net

In other applications, different ratios are favored. For the hydrogenolysis of glycerol, catalysts with a low Cu/Cr molar ratio have demonstrated high conversion rates. semanticscholar.org In the context of solid propellants, a catalyst with a Cu/Cr molar ratio of 0.7 showed promising catalytic activity, delivering a high burning rate. semanticscholar.org The catalytic activity for the simultaneous removal of NOx and soot particulates is also highly dependent on the Cr/Cu molar ratio. nii.ac.jp

Table 1: Effect of Cu/Cr Molar Ratio on Catalytic Performance for Various Reactions

Reaction Type Optimal Cu/Cr Molar Ratio Observation Source(s)
CO Oxidation~1:1Reported as optimal by several authors for maximizing catalytic activity. researchgate.net
CO Oxidation2:1CuO/Cr₂O₃ molar ratio found suitable for CO oxidation. researchgate.net
CO Oxidation2 (Cu/Cr)Attributed to the formation of the highly active CuCr₂O₄ spinel structure. researchgate.net
Glycerol HydrogenolysisLowCatalysts with low Cu/Cr ratios show high conversion of glycerol. semanticscholar.org
Solid Propellant Combustion0.7Exhibited promising activity with a high burning rate. semanticscholar.org

**5.4.3. Role of Mixed Oxides and Phase Interactions (CuCr₂O₄, CuCrO₂) **

The catalytic properties of copper-chromium compounds are intrinsically linked to the presence and interaction of specific mixed oxide phases, most notably the spinel-type copper chromite (CuCr₂O₄) and the delafossite (B1172669) structure (CuCrO₂). semanticscholar.orgnih.gov These phases possess distinct structural and electronic properties that govern their catalytic function.

The spinel CuCr₂O₄ is widely regarded as a highly active and crucial component in many catalytic reactions. semanticscholar.orgnii.ac.jp It is recognized for its efficiency in processes like hydrogenation, dehydrogenation, and oxidation. semanticscholar.org Mesoporous spinel CuCr₂O₄ nanostructures, for example, have been found to be active for the oxidation of CO at low temperatures. nih.govcapes.gov.br In the simultaneous removal of NOx and soot, spinel-type CuCr₂O₄ was shown to be superior to individual oxides like CuO and Cr₂O₃. nii.ac.jp The formation of the CuCr₂O₄ spinel structure is often correlated with enhanced catalytic activity. researchgate.net

Table 2: Characteristics of Key Copper-Chromium Oxide Phases

Oxide Phase Crystal Structure Key Catalytic Role Source(s)
Copper Chromite (CuCr₂O₄)SpinelActive for CO oxidation, NOx/soot removal, hydrogenation, and dehydrogenation. semanticscholar.orgnii.ac.jpnih.gov
Copper Chromium Oxide (CuCrO₂)DelafossiteActive in photocatalysis; interacts synergistically with the spinel phase. semanticscholar.orgnih.govcapes.gov.br

Dopant Effects on Catalyst Performance (e.g., Barium)

The performance of copper-chromium catalysts can be significantly enhanced by the introduction of dopants or promoters, with barium being a prominent example. mdma.chncl.res.in Dopants are added to improve activity, selectivity, and, crucially, the stability of the catalyst under reaction conditions.

Barium has been shown to act as a stabilizer, particularly in hydrogenation reactions. mdma.chwikipedia.org Its primary role is to retard or inhibit the reduction of the active copper species in the catalyst to an inactive metallic state. mdma.chwikipedia.org For example, in the hydrogenation of ethyl caprylate, a barium-containing copper-chromium catalyst resulted in 90% hydrogenation, while its non-barium counterpart was less effective and was reduced during the reaction. mdma.ch This stabilizing effect ensures the catalyst maintains its active divalent copper state for longer periods. mdma.ch Barium is also reported to provide protective action against sulfate (B86663) poisoning. orgsyn.org

Beyond stabilization, barium can also promote catalytic activity. In the hydrogenolysis of glycerol, a barium-promoted copper chromite catalyst demonstrated the highest activity and selectivity (85%) to 1,2-propylene glycol among several promoters studied. ncl.res.in This enhanced performance was linked to the catalyst having the highest acidity, which facilitates the initial dehydration step of the reaction. ncl.res.in The resulting catalyst was remarkably stable, remaining active for over 800 hours in a continuous operation. ncl.res.in Commercial barium-promoted copper chromite catalysts typically consist of a mixture of phases including CuCr₂O₄, CuO, and BaO. jk-sci.com

Table 3: Effect of Barium as a Dopant on Copper-Chromium Catalyst Performance

Reaction Effect of Barium Finding Source(s)
Ester HydrogenationStabilization, Activity EnhancementRetards catalyst reduction, leading to 90% hydrogenation of ethyl caprylate. mdma.ch
Glycerol HydrogenolysisPromotion, StabilizationHighest activity and 85% selectivity to 1,2-propylene glycol; stable for >800 hours. ncl.res.in
General HydrogenationStabilizationPrevents the catalyst from being reduced to an inactive form. wikipedia.org

Catalytic Applications in Environmental Remediation (e.g., VOC abatement)

Copper-chromium oxide catalysts are effective in various environmental applications, particularly in the abatement of pollutants such as volatile organic compounds (VOCs) and carbon monoxide (CO). researchgate.netsemanticscholar.org Their high catalytic activity for oxidation reactions makes them a viable and lower-cost alternative to noble metal catalysts for air purification. researchgate.netgoogle.com

These catalysts are used for the deep oxidation of hydrocarbons and VOCs found in industrial waste and vent gases. researchgate.net A copper chromite catalyst supported on glass fiber (CuCr₂O₄/GFC) demonstrated specific activity up to 20-30 times higher than a conventional alumina-supported equivalent for the deep oxidation of toluene. researchgate.net This significant improvement is attributed to more efficient mass transfer and the smaller particle size (10-25 nm) of the active CuCr₂O₄ component in the glass fiber catalyst. researchgate.net

Copper and chromium oxide nanocomposites have been specifically developed for the simultaneous elimination of CO and various oxygenate VOCs, such as methanol (B129727), dimethyl ether, and ethyl acetate, from toxic gas emissions. researchgate.net The optimal composition of the catalyst can be tuned for specific pollutants; for instance, a 1:1 CuO/Cr₂O₃ molar ratio is effective for methanol oxidation. researchgate.net Research has also shown that cobalt-copper oxides can exhibit higher activity than chromium-copper oxides for the oxidation of certain VOCs like 2-propanol, due to higher reducibility and potential synergistic effects. mdpi.com The application extends to the catalytic purification of gases to remove specific compounds like vinyl chloride. bcrec.id

Table 4: Performance of Copper-Chromium Catalysts in VOC Abatement

Pollutant(s) Catalyst System Key Finding Source(s)
Toluene (VOC)CuCr₂O₄ on Glass FiberUp to 20-30 times higher specific activity than conventional alumina-supported catalysts. researchgate.net
CO, Methanol, Dimethyl Ether, Ethyl AcetateCuO/Cr₂O₃ NanocompositesEffective for simultaneous elimination; optimal Cu/Cr ratio depends on the target VOC. researchgate.net
General VOCsCopper ChromiteUsed for catalytic purification of gases and removal of aqueous organic wastes. semanticscholar.orgbcrec.id
Methanol, Oxygen-containing VOCsCopper-based catalystHigh activity for removal of methanol and other oxygen-containing VOCs. matrostech.com

Electrochemical Research and Applications of Copper Chromium Materials

Energy Storage Systems

In the field of energy storage, copper-chromium-based materials are being explored as high-performance electrodes for supercapacitors. These devices require materials that offer high surface area, excellent electrical conductivity, and stable electrochemical performance to store and deliver energy efficiently.

Transition metal oxides, particularly those with mixed spinal structures, are recognized as efficient electrodes for supercapacitor energy storage. researchgate.net Among these, copper chromite (CuCr₂O₄) has been identified as a promising material due to its fascinating properties as a catalyst and semiconductor. researchgate.net Research has focused on developing nanocomposites to enhance their capacitive potential. For instance, a nanocomposite of copper chromite nanoparticles embedded on graphene oxide (CuCr₂O₄/GO) was developed as an efficient energy storage material. researchgate.net

Another significant copper-chromium compound investigated for this purpose is the delafossite (B1172669) CuCrO₂. researchgate.netspringerprofessional.de Studies have utilized chemical preparation methods, such as co-precipitation, to synthesize CuCrO₂ nanoparticles (NPs). researchgate.net The goal of these synthesis techniques is to create materials with a high active surface area, which is crucial for the performance of supercapacitor electrodes. springerprofessional.de The resulting materials are evaluated for their supercapacitive behavior using various electrochemical analyses. researchgate.net The investigation into these copper-chromium compounds paves the way for new and efficient materials for high-performance electrochemical supercapacitors. researchgate.net

The performance of copper-chromium electrode materials is quantified by several key metrics. For a supercapacitor fabricated with non-annealed delafossite CuCrO₂ nanoparticle-based electrodes, a specific capacitance of approximately 464.7 Fg⁻¹ at a scan rate of 0.01 Vs⁻¹ was achieved. researchgate.net A separate study on a copper chromite/graphene oxide (CuCr₂O₄/GO) nanocomposite reported a maximum specific capacitance of 370.5 Fg⁻¹ in a 0.1 M H₂SO₄ aqueous electrolyte. researchgate.net

Cycling stability is a critical measure of a supercapacitor's lifespan and reliability. Electrochemical supercapacitors using delafossite CuCrO₂ NPs have demonstrated excellent cycling stability, maintaining up to ~88% of their initial capacitance after 5,000 charge-discharge cycles. researchgate.net In another example, a composite electrode of Cu-doped Fe₂O₃ with g-C₃N₄, where copper enhances electrical conductivity, retained 94.22% of its capacity after 2000 cycles. researchgate.net

Energy and power density are also crucial performance indicators. An asymmetric supercapacitor using a Cu₂S/MnO₂ configuration showed a high energy density of 42.3 Wh kg⁻¹. nih.gov A composite of Cu-doped Fe₂O₃/g-C₃N₄ demonstrated a maximum energy density of 5.31 W h kg⁻¹. researchgate.net

Table 1: Electrochemical Performance of Copper-Chromium Based Supercapacitor Electrodes

Electrode Material Specific Capacitance (F g⁻¹) Energy Density (Wh kg⁻¹) Cycling Stability Source(s)
Delafossite CuCrO₂ NPs ~464.7 - ~88% retention after 5000 cycles researchgate.net
CuCr₂O₄/GO Nanocomposite 370.5 - - researchgate.net
Cu-doped Fe₂O₃/g-C₃N₄ 244.0 5.31 94.22% retention after 2000 cycles researchgate.net
Cu₂S/MnO₂ (Asymmetric) 677.0 42.3 86% retention after 6500 cycles nih.gov

Corrosion Resistance Studies

The addition of chromium to copper alloys and the application of chromium plating are well-established methods for enhancing corrosion resistance, particularly in aggressive environments encountered in marine and industrial applications.

Copper-nickel alloys are extensively used in marine engineering due to their inherent mechanical properties and corrosion resistance. researchgate.netmdpi.comresearchgate.net The addition of chromium has been shown to significantly improve their performance against erosion-corrosion. researchgate.netmdpi.com Studies indicate that adding chromium to a Cu-10Ni-1.8Fe-0.8Mn alloy can reduce the corrosion rate from 0.206 mm/a to as low as 0.060 mm/a. researchgate.netmdpi.comresearchgate.net Other research has found that chromium-modified copper-nickel alloys can have erosion-corrosion rates that are one-third to one-seventh of their chromium-free equivalents. springerprofessional.de This enhancement allows for the use of these alloys in contact with flowing seawater at higher velocities. rsc.org The improved resistance is attributed to both an increase in the alloy's strength and an enhancement of the electrochemical resistance of the surface films formed. researchgate.netmdpi.com

Table 2: Effect of Chromium on Corrosion Rate of Copper-Nickel Alloys

Alloy Composition Corrosion Rate (mm/a) Flow Rate (m/s) Environment Source(s)
Cu-10Ni-1.8Fe-0.8Mn 0.206 - Artificial Seawater researchgate.net
Cu-10Ni-1.8Fe-0.8Mn-Cr 0.060 - Artificial Seawater researchgate.net
Cr-free Cu-Ni - (baseline) 7.6 Seawater springerprofessional.de
Cr-modified Cu-Ni 1/3 to 1/7 of baseline 7.6 Seawater springerprofessional.de

The primary mechanism by which chromium enhances corrosion resistance in copper-nickel alloys is through the formation and stabilization of a protective surface film. researchgate.net Chromium promotes the formation of passivation films that are highly protective. researchgate.net This is because alloys containing chromium are easier to passivate, allowing the alloy matrix to be protected by the passive film at an earlier stage. researchgate.net The addition of chromium increases the electrochemical resistance of the corrosion products that form on the surface. researchgate.netmdpi.comresearchgate.net

Chromium plating is an electrochemical process that deposits a layer of chromium onto a substrate, such as copper, to provide a hard and durable surface. rsc.org This coating serves as an effective barrier against corrosion and wear. rsc.org The corrosion resistance of the plated part is dependent on several factors, including the thickness of the chromium plating. uq.edu.au

Research on black chromium plating on copper has shown that the corrosion rate can be significantly reduced by optimizing the electroplating process parameters. mdpi.comscienmag.com For example, studies have demonstrated that as the temperature of the electroplating solution increases and the immersion time gets longer, the corrosion rate decreases. mdpi.comscienmag.com In one study, the corrosion rate was reduced from 0.2004 mm/year at a solution temperature of 30°C and a 5-minute duration to 0.0108 mm/year at 50°C and a 9-minute duration. mdpi.comscienmag.com This demonstrates that the protective quality of the chromium layer is highly influenced by the conditions under which it is applied. The chrome layer mitigates the risk of rust and reinforces the base material, prolonging the life of components exposed to caustic or weathering elements. rsc.org

Table 3: Corrosion Rate of Black Chromium Plating on Copper

Solution Temperature (°C) Immersion Duration (minutes) Corrosion Rate (mm/year) Source(s)
30 5 0.2004 mdpi.comscienmag.com
50 9 0.0108 mdpi.comscienmag.com

Electrochemical Fabrication Processes

The electrochemical fabrication of copper-chromium composite materials is a sophisticated process that allows for the creation of coatings and freestanding structures with tailored properties. This method relies on the principles of electrodeposition, where an electric current is used to reduce dissolved metal cations to form a coherent metallic coating on a substrate. In the context of copper-chromium composites, this process involves the co-deposition of copper and chromium from an electrolyte bath containing salts of both metals.

Recent advancements in this field have utilized techniques like electrochemical additive manufacturing (ECAM), which enables the precise, layer-by-layer construction of three-dimensional metal parts at room temperature. This method offers a significant advantage over traditional high-heat manufacturing processes, such as laser sintering, by avoiding thermal stresses and potential microstructural defects. researchgate.net The fabrication process can be finely controlled by manipulating various electrochemical parameters, which in turn dictates the final properties of the composite material.

Parameters Affecting Deposition Rate and Electrical Resistance in Composites

The deposition rate and the electrical resistance of electrochemically fabricated copper-chromium composites are critical properties that are influenced by a multitude of interconnected process parameters. Understanding and controlling these parameters are essential for producing materials with desired performance characteristics for specific applications. Research has shown that the manufacturing potential, electrolyte temperature, substrate temperature, and the distance between the nozzle and the substrate are all pivotal factors. researchgate.net

Manufacturing Potential (Voltage):

The applied electrical potential is a primary driver of the electrodeposition process. An increase in the manufacturing potential generally leads to a higher deposition rate. researchgate.net However, this increase in potential also has a direct impact on the electrical resistance of the resulting composite. Studies have demonstrated that as the manufacturing potential is increased, the electrical resistance of the copper-chromium composite also rises. researchgate.net This is attributed to changes in the microstructure and composition of the deposited material at higher potentials.

Interactive Data Table: Effect of Manufacturing Potential on Electrical Resistance

Manufacturing Potential (V)Electrical Resistance (Ω)
2.50.12
3.00.15
3.50.20
4.00.28
4.50.35
Note: Data is illustrative and based on general trends reported in scientific literature. Actual values can vary based on specific experimental conditions.

Temperature (Electrolyte and Substrate):

Both the temperature of the electrolyte solution and the temperature of the substrate play significant roles in the deposition kinetics. Increasing either of these temperatures typically results in an increased deposition rate. researchgate.net Higher temperatures enhance the mobility of ions in the electrolyte and accelerate the electrochemical reactions at the cathode surface. This leads to a more efficient deposition process.

Interactive Data Table: Influence of Temperature on Deposition Rate

ParameterTemperature (°C)Relative Deposition Rate
Electrolyte Temperature251.0
Electrolyte Temperature401.5
Electrolyte Temperature552.1
Substrate Temperature251.0
Substrate Temperature351.3
Substrate Temperature451.7
Note: Data is illustrative and represents general trends. The deposition rate is normalized for comparison.

Nozzle-to-Substrate Distance:

In electrochemical additive manufacturing systems that utilize a nozzle to deliver the electrolyte, the distance between the nozzle and the substrate is a critical geometric parameter. The relationship between this distance and the deposition rate is not linear. There exists an optimal distance at which the deposition rate is maximized. researchgate.net If the nozzle is too close or too far from the substrate, the efficiency of the deposition process can be compromised due to factors such as altered hydrodynamic conditions and non-uniform current distribution.

Chromium Content:

Optical and Optoelectronic Properties Research of Copper Chromium Materials

Transparent Conducting Oxide (TCO) Development (e.g., CuCrO2)

Copper chromite (CuCrO2) has emerged as a promising p-type transparent conducting oxide (TCO). mdpi.com TCOs are a unique class of materials that exhibit both high electrical conductivity and high optical transparency in the visible range of the electromagnetic spectrum. mdpi.comnih.gov While n-type TCOs are well-established, the development of high-performance p-type TCOs like CuCrO2 is crucial for the advancement of transparent optoelectronic devices. acs.org

CuCrO2, with its delafossite (B1172669) crystal structure, demonstrates intrinsic p-type conductivity, a wide band gap, good chemical stability, and high hole mobility. mdpi.com These properties make it a suitable candidate for use as a hole transport layer in devices such as perovskite solar cells and invisible electronics. mdpi.comacs.org Research has focused on fabricating high-quality CuCrO2 thin films using various techniques, including ultrasonic spray pyrolysis and spin coating, to optimize their transparent and conductive properties. mdpi.comacs.org The development of these materials is seen as a key step in overcoming the bottleneck created by the lack of efficient p-type counterparts to n-type TCOs. acs.org

Influence of Doping on Optical Properties (e.g., Magnesium doping in CuCrO2)

Doping is a critical technique for tailoring the optical and electrical properties of CuCrO2. Magnesium (Mg) is a common dopant used to enhance its p-type characteristics. When Mg²⁺ ions substitute Cr³⁺ ions in the CuCrO2 lattice, it leads to an increase in hole concentration, thereby improving electrical conductivity. researchgate.net

Studies have shown that Mg doping can enhance the transmittance of visible light and increase the absorption of ultraviolet light in CuCrO2 thin films. researchgate.net For instance, increasing the Mg content has been observed to widen the optical band gap of CuCrO2. researchgate.net Specifically, the band gap of CuCr1-xMgxO2 was found to increase from 3.09 eV for the undoped film to 3.12 eV for a film with an Mg concentration of x = 0.095. researchgate.net This doping strategy not only improves the optical transparency but can also lead to a significant increase in electrical conductivity, with reports of a 64-fold increase. researchgate.net The introduction of Mg can also influence the film's morphology, leading to a decrease in surface roughness. researchgate.net

Beyond magnesium, other dopants like zinc (Zn) have also been investigated. Zn-doping in CuCrO2 thin films has been shown to increase the hole concentration and widen the band gap from 3.09 eV to 3.11 eV. mdpi.com

Optical Band Gap Engineering and Tunability

The ability to engineer and tune the optical band gap of copper-chromium materials is essential for optimizing their performance in various optoelectronic applications. The optical band gap determines the range of light wavelengths a material can absorb and transmit.

As mentioned, doping is a primary method for tuning the band gap. The substitution of Cr³⁺ with divalent cations like Mg²⁺ or Zn²⁺ has been demonstrated to increase the band gap of CuCrO2. researchgate.netmdpi.com For example, Mg doping can shift the band gap from 3.09 eV to 3.12 eV. researchgate.net Similarly, Zn doping resulted in an increase from 3.09 eV to 3.11 eV. mdpi.com

In addition to doping, processing parameters during film fabrication play a crucial role. For instance, in CuCrO2 thin films prepared by spin coating, the direct band gap was found to be tunable between 2.78 eV and 2.91 eV by varying the aging time of the precursor solution. mdpi.com Dual doping with nickel (Ni²⁺) and magnesium (Mg²⁺) in CuCrO2 has been shown to lead to a decrease in the optical band gap from 3.31 eV to 2.63 eV. nih.gov This tunability allows for the customization of the material's optical properties to match the specific requirements of a given device.

Tunability of CuCrO2 Optical Band Gap with Different Dopants
DopantDopant Concentration (x)Undoped Band Gap (eV)Doped Band Gap (eV)Reference
Magnesium (Mg)0.0953.093.12 researchgate.net
Zinc (Zn)0.0653.093.11 mdpi.com
Nickel (Ni) and Magnesium (Mg)Not specified3.312.63 nih.gov

Light Absorption and Transmittance Characteristics in Thin Films

The performance of CuCrO2 in transparent electronic applications is directly linked to its light absorption and transmittance characteristics. Ideally, a TCO should have low absorption (high transmittance) in the visible part of the spectrum.

CuCrO2 thin films generally exhibit good transparency in the visible range. mdpi.com For example, highly transparent films with 80%–90% transmittance have been fabricated. aip.org The transmittance can be influenced by factors such as film thickness, deposition temperature, and doping. Thicker films tend to have lower transmittance. aip.org Doping with elements like magnesium can enhance visible light transmittance. researchgate.net

The absorption characteristics are also critical. Undoped CuCrO2 films are generally less absorbing in the 480–700 nm visible region. aip.org Doping can increase the absorbance. aip.org These films typically show strong absorption in the ultraviolet region, a desirable characteristic for UV-blocking applications. researchgate.netmdpi.com The table below summarizes the transmittance and absorbance values for CuCrO2 thin films prepared under different conditions.

Light Transmittance and Absorbance of CuCrO2 Thin Films
Preparation Method/ConditionAverage Transmittance (%)Absorbance (%)Reference
Electrospinning (100 rpm)Not specified16.36 researchgate.net
Electrospinning (500 rpm)Not specified8.73 researchgate.net
Electrospinning (1000 rpm)Not specified2.27 researchgate.net
Electrospinning (2000 rpm)Not specified1.68 researchgate.net
Electrospinning (3000 rpm)Not specified3.15 researchgate.net
Spin coating (30 min aging)73.8Not specified mdpi.comresearchgate.net

Effects of Ion Implantation on Optical Properties

Ion implantation is a versatile technique for modifying the surface properties of materials, including their optical characteristics. researchgate.net In the context of copper-based oxides, implanting ions can alter the crystal structure, introduce defects, and change the electronic band structure, thereby affecting the optical properties. mdpi.comnih.gov

Studies on cuprous oxide (Cu2O) thin films implanted with chromium (Cr) ions have shown that this process can lead to a phase change, with the emergence of Cu4O3 peaks. mdpi.com This structural modification results in a decrease in light absorption in both the infrared and UV-VIS ranges. mdpi.com Crucially, ion implantation provides a method to control the optical band gap; for Cr-implanted Cu2O, the band gap was found to increase from 1.91 eV to 2.06 eV. mdpi.com

Similarly, implanting Cr ions into cupric oxide (CuO) thin films also impacts their optical properties. nih.gov The implantation can lead to an increase in the optical band gap, for instance, from 1.08 eV for a non-implanted sample to 1.23 eV for a sample implanted with a high dose of Cr ions. nih.gov The process can also increase the surface roughness of the films. nih.gov The changes in optical properties are primarily concentrated in the near-surface region where the ions penetrate. researchgate.net

Multi-Layer Models for Dielectric Function Analysis

To gain a deeper understanding of the optical properties of thin films, particularly those that have been modified by processes like ion implantation, multi-layer models are employed for analyzing the dielectric function. researchgate.net The dielectric function is a fundamental property that describes how a material responds to an electric field and is directly related to its refractive index and extinction coefficient.

In the analysis of ion-implanted copper oxide films, spectroscopic ellipsometry is a powerful technique that measures the change in polarization of light upon reflection from a sample. researchgate.net By fitting the experimental ellipsometry data to a multi-layer optical model, it is possible to determine the optical constants and the thickness of different layers within the film. researchgate.net For instance, a model might consist of a substrate, the unmodified bulk film, and a surface layer representing the ion-implanted region with altered optical properties. researchgate.net This approach allows for the estimation of the thickness of the layer most affected by the ion implantation and how its dielectric function differs from the rest of the film. researchgate.net Furthermore, theoretical models, such as those based on the 2D Ising model, can be used to analyze the dielectric constant of materials like CuCrO2, considering the effects of film thickness and surface interactions. researchgate.net

Magnetic Phenomena in Copper Chromium Systems

Magnetic Ordering and Phase Transitions

The magnetic behavior of copper-chromium systems is characterized by various forms of magnetic order and the transitions between these states. These transitions are driven by thermal energy, which can overcome the ordering interactions at critical temperatures.

Ferromagnetic-Paramagnetic Transitions (Curie Temperature)

A fundamental magnetic phase transition in ferromagnetic materials is the transition from a magnetically ordered ferromagnetic state to a disordered paramagnetic state at a critical temperature known as the Curie temperature (TC). researchgate.netwikipedia.org Below TC, the magnetic moments of the atoms align spontaneously, resulting in a net magnetic moment. wikipedia.org Above TC, thermal fluctuations are sufficient to overcome this alignment, and the material becomes paramagnetic, losing its permanent magnetism. researchgate.netwikipedia.org

In copper-chromium based materials, the Curie temperature can vary significantly depending on the specific compound and its stoichiometry. For instance, the spinel oxide CuCr₂O₄ exhibits ferrimagnetic ordering below a Curie temperature of 122 K. mdpi.comresearchgate.net Doping and alloying can further influence the TC. For example, in Cu-doped Cr₇Te₈ nanosheets, a near-room-temperature TC of approximately 275 K has been observed in ultrathin samples. researchgate.net Theoretical studies on novel two-dimensional materials like Cr₂TeBr₂ and Cr₂TeI₂ predict exceptionally high Curie temperatures of 904 K and 578 K, respectively, highlighting the potential for robust ferromagnetism in specifically engineered chromium-based compounds. rsc.org

Table 1: Curie Temperatures (TC) of Various Copper-Chromium and Related Compounds

Compound Curie Temperature (TC) [K] Notes
CuCr₂O₄ 122 Ferrimagnetic ordering. mdpi.comresearchgate.net
Cu-doped Cr₇Te₈ (7.6 nm) ~275 Near room temperature ferromagnetism. researchgate.net
Cr₂Te₃ 184.5 Ferromagnetic to paramagnetic transition. arxiv.org
Cr₁/₃NbS₂ ~120 Transition from paramagnetic to a magnetically ordered phase. researchgate.netaps.org
Mn₀.₈₉Cr₀.₁₁CoGe - Exhibits a giant magnetocaloric effect at the transition. aip.org
Cr₂TeBr₂ 904 Theoretically predicted. rsc.org
Cr₂TeI₂ 578 Theoretically predicted. rsc.org

Antiferromagnetic Interactions

In contrast to ferromagnetism, antiferromagnetism is a type of magnetic ordering where adjacent magnetic ions align in opposite directions, resulting in no net magnetic moment. utoronto.ca This transition from a paramagnetic state to an antiferromagnetic state occurs at the Néel temperature (TN). utoronto.ca Pure chromium is a classic example of an antiferromagnetic material, with a Néel temperature of 311 K (approximately 38°C). utoronto.caaps.orgaps.org

Antiferromagnetic interactions are prevalent in many copper-chromium systems. For example, in the solid solution Mg₁₋ₓCuₓCr₂O₄, compositions with a low copper concentration (0 ≤ x ≤ ≈0.3) are antiferromagnetic. nih.gov The Néel temperature in this system increases with the copper content. nih.gov Similarly, NaCrS₂ displays antiferromagnetic coupling of chromium spins along the c-axis. aps.org The substitution of other elements can significantly alter the Néel temperature. For instance, in chromium alloys, the addition of manganese increases the Néel temperature, while vanadium decreases it. jaea.go.jp In the chromium telluride compound Cr₂Te₃, a paramagnetic to antiferromagnetic transition is observed near room temperature, around 290 K. arxiv.org

Table 2: Néel Temperatures (TN) in Chromium and Related Compounds

Compound/Alloy Néel Temperature (TN) [K] Notes
Pure Chromium 311 Transition from paramagnetic to antiferromagnetic. aps.orgaps.org
MgCr₂O₄ 12.5 Undergoes a magnetically driven structural transition at TN. nih.gov
NaCrTe₂ 110 A-type antiferromagnet. aps.org
Cr-V Alloy (1% V) 225 TN decreases with vanadium addition. jaea.go.jp
Cr-Mn Alloy (1% Mn) 465 TN increases with manganese addition. jaea.go.jp
Cr₂Te₃ ~290 Paramagnetic to antiferromagnetic transition. arxiv.org

Helimagnetic Ordering

Helimagnetism represents a more complex form of magnetic ordering where the spins of adjacent magnetic moments arrange themselves in a helical or spiral pattern. This structure arises from the competition between ferromagnetic and antiferromagnetic exchange interactions. arxiv.org Ferromagnetism and antiferromagnetism can be considered as specific instances of helimagnetism with turn angles of 0 and 180 degrees, respectively. arxiv.org

A notable example of helimagnetic ordering is found in NaCrS₂. Neutron diffraction studies have revealed that within the ab plane, the chromium spins are arranged in a helimagnetic order with a turning angle of 33° between adjacent (110) planes. aps.org This helical arrangement is a consequence of the competing exchange interactions within the material. Another compound exhibiting helimagnetism is Cr₁/₃NbS₂, where a transition from a paramagnetic to a magnetically ordered phase occurs around 120 K, which then undergoes further transitions from a helimagnetic to a soliton-lattice phase and finally to a ferromagnetic phase with increasing magnetic field. researchgate.netaps.org The chiral helimagnetism in CrNb₃S₆ is observed with a transition temperature of 127 K. aip.org

Spin-Glass Behavior

Spin-glass behavior is observed in magnetic systems characterized by randomness and frustration in the interactions between magnetic spins. This leads to a state where the spins "freeze" into random orientations below a characteristic freezing temperature (Tf), without long-range magnetic order. arxiv.org A key indicator of spin-glass behavior is the frequency dependence of the peak in AC magnetic susceptibility, where the transition temperature shifts to higher temperatures with increasing frequency. aps.org

In the iron-chromium system (FeₓCr₁₋ₓ), a dome of spin-glass behavior emerges at low temperatures for iron concentrations between approximately 0.10 and 0.25. aps.orgarxiv.org This behavior arises from the competing ferromagnetic and antiferromagnetic interactions. As the iron concentration increases, the nature of the spin-glass state transitions from a cluster-glass to a superparamagnetic regime. aps.orgarxiv.org Studies on Fe-Cr alloys have shown that even at low temperatures, the chromium moments can be highly non-collinear, contributing to the magnetic frustration that can lead to spin-glass characteristics. ukaea.ukaps.org In some systems, a spin-glass state can coexist with ferromagnetic clusters below the freezing temperature. arxiv.org

Second-Order Phase Transitions

Magnetic phase transitions are classified as either first-order or second-order. A second-order phase transition is characterized by a continuous change in the order parameter (e.g., magnetization) at the transition temperature, and there is no latent heat associated with the transition. tudelft.nl The ferromagnetic to paramagnetic transition is a classic example of a second-order phase transition. tudelft.nl

In many copper-chromium systems, the transition from a ferromagnetic or antiferromagnetic state to a paramagnetic state is a second-order transition. For example, the paramagnetic-ferromagnetic transition in MnCoGe is a second-order transition. aip.org Interestingly, doping can influence the order of the phase transition. In DyCo₂₋ₓCrₓ compounds, the introduction of chromium can regulate the magnetic phase transition from first-order to second-order. tudelft.nl This tunability is significant for applications like magnetic refrigeration, as second-order transitions are typically associated with lower hysteresis losses. aip.org

Magnetic Phase Change

Copper-chromium systems can undergo various magnetic phase changes in response to temperature, magnetic field, or structural modifications. These changes reflect the delicate balance of competing magnetic interactions. For instance, pure chromium undergoes a phase transition from an antiferromagnetic to a paramagnetic state at its Néel temperature. aps.orgresearchgate.net

Influence of Elemental Substitution and Ion Extraction

Substitution Effects on Crystal Sites

The introduction of different elements into the crystal structure of copper-chromium compounds leads to notable changes in their crystallographic parameters. The specific site that a substituent ion occupies is determined by factors such as its ionic radius, charge, and coordination preference.

In intermetallic compounds like GdFe₂₋ₓ(Cu, Cr)ₓ, both copper and chromium atoms have been found to substitute iron atoms specifically at the 8a crystallographic site within the MgCu₂-type structure. researchgate.net This substitution is not always uniform and can lead to localized distortions in the crystal lattice. Similarly, in clathrate-like compounds such as Eu₇Cu₄₄As₂₃, the substitution of copper by other transition metals like nickel or iron occurs at the copper sites, resulting in a contraction of the cubic unit cell. nih.gov

In oxide systems, the substitution can be equally specific. For instance, in crystalline alpha-chromium oxide (α-Cr₂O₃), it is possible to replace a small percentage of the chromium atoms in the lattice with divalent copper (Cu²⁺) ions. justia.com Conversely, in delafossite (B1172669) structures like CuAlO₂, chromium can be substituted for aluminum, which indirectly affects the Cu-O bonds. researchgate.net The flexible nature of the spinel structure allows for a wide range of cationic substitutions. In the thiospinel CuCr₂S₄, titanium can be introduced to replace chromium, leading to the formation of a solid solution CuCr₂₋ₓTiₓS₄. uchile.clresearchgate.net

The table below summarizes the substitution effects on crystal sites in various copper-chromium systems.

Original Compound Substituent Element Substituted Element Crystal Site of Substitution Effect on Crystal Structure
GdFe₂Cu, CrFe8a site in MgCu₂-type structureOccupies specific crystallographic site researchgate.net
Eu₇Cu₄₄As₂₃Ni, FeCuCopper sitesLinear decrease of the cubic unit cell parameter nih.gov
α-Cr₂O₃CuCrChromium lattice sitesReplacement of Cr³⁺ with Cu²⁺ justia.com
CuAlO₂CrAlAluminum sitesIndirectly alters Cu-O bonds researchgate.net
CuCr₂S₄TiCrChromium sitesForms a solid solution uchile.clresearchgate.net

Impact on Magnetic Ordering Transition Temperature

Elemental substitution is a powerful tool for tuning the magnetic ordering transition temperature, which is the temperature at which a material transitions from a paramagnetic state to a magnetically ordered state (ferromagnetic, antiferromagnetic, or ferrimagnetic). This critical temperature is known as the Curie temperature (Tc) for ferromagnetic materials and the Néel temperature (Tn) for antiferromagnetic materials.

The substitution of iron by both copper and chromium in GdFe₂₋ₓ(Cu, Cr)ₓ intermetallic compounds has been observed to cause a decrease in the Curie temperature. researchgate.net This indicates a weakening of the ferromagnetic exchange interactions within the material. In contrast, in the clathrate-like compound Eu₇Cu₄₄As₂₃, the effect of substitution is dependent on the element introduced. Doping with nickel (Ni) leads to an increase in the Curie temperature from 17.5 K to 25 K, suggesting an enhancement of the ferromagnetic ordering. Conversely, iron (Fe) doping suppresses the ferromagnetic ordering altogether. nih.gov

In the thiospinel system CuCr₂₋ₓTiₓS₄, the parent compound CuCr₂S₄ is a ferromagnet with a Curie temperature of 377 K. The substitution of chromium with titanium progressively weakens the ferromagnetic interactions. researchgate.net

The following table illustrates the impact of elemental substitution on the magnetic ordering transition temperature in selected systems.

Compound System Substituent Effect on Magnetic Ordering Change in Transition Temperature (Tc)
GdFe₂₋ₓ(Cu, Cr)ₓCu, CrWeakens ferromagnetic interactionsDecrease researchgate.net
Eu₇Cu₄₄₋ₓNiₓAs₂₃NiEnhances ferromagnetic orderingIncrease (from 17.5 K to 25 K) nih.gov
Eu₇Cu₄₄₋ₓFeₓAs₂₃FeSuppresses ferromagnetic orderingSuppression of Tc nih.gov
CuCr₂₋ₓTiₓS₄TiWeakens ferromagnetic interactionsDecrease from 377 K researchgate.net

Cationic Substitution and Mixed-Valence States (Cr³⁺/Cr⁴⁺, Ti³⁺/Ti⁴⁺)

Cationic substitution can induce mixed-valence states in the constituent ions, which can have a profound effect on the magnetic and electronic properties of the material. A notable example is the thiospinel system CuCr₂₋ₓTiₓS₄. The parent compound, CuCr₂S₄, is a ferromagnetic metal where chromium exists in a mixed-valence state of Cr³⁺ and Cr⁴⁺. uchile.clresearchgate.net The parent titanium compound, CuTi₂S₄, is a Pauli paramagnet, with titanium also in a mixed-valence state of Ti³⁺ and Ti⁴⁺. uchile.clresearchgate.net In this system, the copper ion is in a non-magnetic Cu⁺ state. The introduction of titanium in place of chromium allows for the tuning of the Cr³⁺/Cr⁴⁺ ratio and, consequently, the magnetic properties of the solid solution. uchile.clresearchgate.net

The extraction of copper ions from the lattice of CuCr₂₋ₓTiₓS₄ is another method to control the oxidation states of the remaining ions, leading to changes in the magnetic behavior. uchile.clresearchgate.net In some hybrid copper frameworks, the coexistence of Cu⁺¹ and Cu⁺² oxidation states has been observed, which can contribute to their electronic and magnetic properties. nih.gov

Defect Chemistry and Magnetic Moment

Defect chemistry, which involves the study of crystalline defects such as vacancies and interstitials, plays a crucial role in determining the magnetic moment of a material. Point defects can break the local symmetry of the crystal lattice, alter the electronic structure, and create localized magnetic moments, even in otherwise non-magnetic materials. dtu.dk

The presence of defects can induce magnetic ordering at room temperature in many oxides. dtu.dk For instance, in the two-dimensional magnetic material CrI₃, iodine vacancies and chromium interstitial defects have been shown to cause an enhancement of the magnetic moment on the nearest chromium atom. rsc.org The magnetic moment of a defect supercell is highly dependent on the concentration of impurities and the presence of vacancies. brainly.in The creation and control of these defects at the atomic level are therefore critical for tailoring the magnetic properties of materials. dtu.dk

Magnetic Characterization Techniques

To understand the complex magnetic phenomena in copper-chromium systems, a variety of characterization techniques are employed. Among these, magnetic susceptibility measurements are fundamental.

Magnetic Susceptibility Measurements

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. It is a key parameter used to classify the magnetic behavior of materials as diamagnetic (repelled by a magnetic field), paramagnetic (weakly attracted to a magnetic field), ferromagnetic (strongly attracted), or antiferromagnetic (weakly attracted with a characteristic temperature dependence).

Measurements of magnetic susceptibility as a function of temperature are particularly informative. For paramagnetic materials, the susceptibility often follows the Curie-Weiss law, and deviations from this law can indicate the presence of magnetic ordering at lower temperatures. The temperature at which a sharp peak or change in slope occurs in the susceptibility curve often corresponds to the magnetic ordering transition temperature (Curie or Néel temperature). wikipedia.org

For example, in studies of dilute Cu(Cr) alloys, magnetic susceptibility measurements over a wide temperature range are used to understand the magnetic state of the chromium ions. aps.org Similarly, the magnetic susceptibility of pure chromium has been measured from very low to high temperatures to characterize its magnetic transitions. aps.org In complex systems like CuCr₂₋ₓTiₓS₄, zero-field-cooled (ZFC) and field-cooled (FC) magnetization cycles are used to identify ferromagnetic regimes and spin-glass-like behavior. researchgate.net These measurements are essential for constructing a complete picture of the magnetic properties of copper-chromium compounds and how they are affected by factors like elemental substitution and defect chemistry. arxiv.org

Magnetization Studies (e.g., Saturation Magnetization, Coercivity)

Magnetization studies are crucial for characterizing the magnetic behavior of copper-chromium systems. Key parameters derived from these studies include saturation magnetization (M_s), the maximum possible magnetization of a material, and coercivity (H_c), the resistance of a magnetic material to becoming demagnetized by an external magnetic field. wikipedia.org

In Co-Cr alloy layers, the saturation magnetization has been observed to decrease significantly with an increasing chromium content. For instance, M_s values drop from approximately 1400 emu/cm³ to just a few emu/cm³ as the atomic percentage of cobalt (x) in Co_xCr₁₋_x decreases from 1 to 0.60. researchgate.net Similarly, in high-entropy alloys such as (CoCrFeNi)₁₋_xMn_x, while the coercivity increases with higher manganese content, the saturation magnetization shows a marked decrease. frontiersin.org For example, at a manganese content of x = 7.6%, the saturation magnetization was measured at 4.9 emu/g at 5 K. frontiersin.org

The magnetic properties are also highly dependent on the specific compound structure. In thiospinel systems like CuCr₂-_x_Ti_xS₄, substitutions can drastically alter the magnetic behavior. The parent compound CuCr₂S₄ is a metallic ferromagnet, whereas CuTi₂S₄ is a Pauli paramagnet. unirioja.es Introducing titanium into the structure modifies the oxidation state of chromium and consequently the magnetic properties. unirioja.esresearchgate.net In bimetallic complexes supported on nanoparticles, such as a Cu-Ni system on Fe₃O₄@SiO₂, the saturation magnetization of the composite material is influenced by the non-magnetic coating layers, decreasing from 73 emu g⁻¹ for the bare Fe₃O₄ core to 43.8 emu g⁻¹ for the final functionalized nanoparticles. nih.gov

Coercivity, a measure of the "hardness" of a magnetic material, is also a key parameter. Materials with low coercivity are considered magnetically soft. wikipedia.org In studies of Co-Ni-Fe alloys with Ag additions, samples exhibited soft ferromagnetic nature due to low coercivity values. researchgate.net The coercivity in high-entropy alloys can be tuned; for instance, in (CoCrFeNi)₁₋_xMn_x, the coercivity field at 5 K was found to increase by 2.76 times as the Mn content was raised from 7.6% to 11.8%. frontiersin.org

Table 1: Selected Magnetic Properties of Cr-Containing Alloys

MaterialTest ConditionSaturation Magnetization (M_s)Coercivity (H_c)Source
Co_xCr₁₋_x (x=1)Not specified~1400 emu/cm³Not specified researchgate.net
Co_xCr₁₋_x (x=0.6)Not specifiedFew emu/cm³Not specified researchgate.net
(CoCrFeNi)₁₋_xMn_x (x=7.6%)5 K4.9 emu/gNot specified frontiersin.org
Mn-free CoCrFeNi HEA5 K25.6 emu/g29 Oe frontiersin.org
Fe₃O₄@SiO₂@4-ABPT/Cu–NiRoom Temp.43.8 emu g⁻¹0 (Superparamagnetic) nih.gov

Arrott Plots

An Arrott plot is a graphical method used in condensed matter physics to analyze magnetic phase transitions. wikipedia.org It involves plotting the square of the magnetization (M²) against the ratio of the applied magnetic field to the magnetization (H/M). wikipedia.org The primary utility of Arrott plots is to determine the nature of a ferromagnetic phase transition. wikipedia.org According to the Banerjee criterion, if the slope of the isotherm lines on the plot is positive, the magnetic transition is considered second-order. Conversely, a negative slope indicates a first-order transition. wikipedia.orgrsc.org This method provides a clear way to identify the presence of ferromagnetic order and can also be used to estimate the Curie temperature (T_c), which corresponds to the isotherm that passes through the origin. wikipedia.org

In the study of various materials containing copper and chromium, Arrott plots have been instrumental. For instance, in the analysis of the ferrimagnetic spinel Cu₁.₅Mn₁.₅O₄, Arrott plots derived from isothermal magnetization curves all showed positive slopes, confirming a second-order magnetic phase transition. rsc.org However, the non-linearity of these plots suggested that the classical Arrott-Stoner model was not fully applicable, leading to the use of modified Arrott plots to correctly determine critical exponents. rsc.orgnih.gov A modified Arrott plot uses generalized critical exponents (β and γ) to create linear and parallel isotherms, providing a more accurate analysis for complex systems. nih.govresearchgate.net

The reliability of Arrott plots has been noted in characterizing phase transitions where other methods might be ambiguous. For example, in (Gd_xDy₁₋_x)Co₂ compounds, the low-field Arrott plot was proven to be a more dependable method for distinguishing between first-order and second-order transitions than relying solely on magnetization versus temperature curves. researchgate.net

Magnetocaloric Effect Investigations

The magnetocaloric effect (MCE) is a phenomenon where a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field in an adiabatic process. mdpi.com This effect is the basis for magnetic refrigeration technology, which offers a potentially more efficient and environmentally friendly alternative to conventional gas-compression refrigeration. nih.govresearchgate.net

Investigations into copper-chromium-containing systems, particularly high-entropy alloys, have revealed tunable magnetocaloric properties. The NiFeCoCrPd_x family of alloys, for instance, demonstrates a second-order magnetic phase transition with a critical temperature that can be adjusted from 100 K to above room temperature by varying the palladium (Pd) content. nih.gov Adding Pd not only shifts the peak temperature of the magnetic entropy change but also enhances the refrigerant capacity (RC) by nearly 40%. nih.govresearchgate.net This improvement is attributed to a reduction in the distribution of exchange energies, leading to a more magnetically homogeneous alloy. nih.gov

In other complex alloys, the presence of chromium also plays a role in the MCE. In a Ni₅₀Mn₃₃In₁₆Cr₁ alloy, applying a high-saturation magnetization CoFe coating was found to significantly increase the temperature change induced by an external magnetic field, enhancing a key MCE parameter. mdpi.com The temperature change of the CoFe-coated alloy increased with the thickness of the coating, reaching a maximum increase of 150% compared to the uncoated alloy. mdpi.com This enhancement occurs because the higher magnetization of the coated layer increases the total magnetic entropy change, which is compensated by a larger change in lattice entropy and thus a greater temperature variation during an adiabatic process. mdpi.com

Table 2: Magnetocaloric Properties of NiFeCoCrPd_x Alloys

Material StatePropertyObservationSource
As-rolled & AnnealedCritical Temperature (T_c)Tunable from ≈100 K to 300 K with Pd addition. nih.govresearchgate.net
As-rolled & AnnealedRefrigerant Capacity (RC)Enhanced by nearly 40-60% with Pd addition. nih.govresearchgate.net
Ni₅₀Mn₃₃In₁₆Cr₁ with CoFe coatingTemperature Change (ΔT)Maximum 150% increase compared to as-sintered alloy. mdpi.com

Magnetic Behavior in Complexes (e.g., Bimetallic Cu(II)-Cr(III) Complexes)

The magnetic properties of bimetallic complexes containing both copper and chromium centers are of significant interest, as the interaction between the two different metal ions can lead to complex magnetic phenomena. The nature of the bridging ligand connecting the Cu(II) and Cr(III) ions plays a critical role in determining the magnetic coupling.

In cyanide-bridged bimetallic complexes, a ferromagnetic exchange interaction between Cu(II) and Cr(III) atoms is often observed. acs.org For example, in two such complexes, [{(Cu(dien))₂Cr(CN)₆}n][Cu(dien)(H₂O)Cr(CN)₆]n·4nH₂O and [(Cu(edma))₃Cr(CN)₆], the product of magnetic susceptibility and temperature (χT) increases as the temperature decreases from room temperature, which is characteristic of ferromagnetic coupling. acs.org However, at very low temperatures, a decrease in χT is observed, which is attributed to a weaker, antiferromagnetic intramolecular interaction. acs.org Fitting the experimental data for these complexes yielded positive exchange coupling constants (J), confirming the dominant ferromagnetic interaction. acs.org

The geometry of the complex also dictates its magnetic properties. A Cr(III) complex with a Schiff-base ligand was found to have a magnetic moment of 3.70 Bohr magnetons (B.M.), which is consistent with an octahedral geometry and the presence of three unpaired electrons. nih.gov Similarly, a Cu(II) complex in the same study had a magnetic moment of 1.72 B.M., indicative of an octahedral shape with one unpaired electron. nih.gov Theoretical studies on macrocyclic complexes containing Cr(III) and Cu(II) ions further suggest that magnetic properties like magnetic moment and anisotropy can provide a better interpretation of the complex's geometry. ias.ac.in In other systems, bimetallic Cr(III) complexes can form with hydroxide (B78521) bridges, and these paramagnetic compounds have been characterized through magnetic measurements. rsc.org

Table 3: Magnetic Parameters for Bimetallic Cu(II)-Cr(III) Complexes

Complexg-factorExchange Coupling (J)Antiferromagnetic Interaction (zJ')Dominant InteractionSource
[{(Cu(dien))₂Cr(CN)₆}n][Cu(dien)(H₂O)Cr(CN)₆]n·4nH₂O2.10+7.24 cm⁻¹ (a-axis), +6.41 cm⁻¹ (c-axis)-0.16 cm⁻¹Ferromagnetic acs.org
[(Cu(edma))₃Cr(CN)₆]2.09+9.16 cm⁻¹-0.09 cm⁻¹Ferromagnetic acs.org

Correlation Between Magnetic Properties and Other Material Properties (e.g., Thermoelectric)

A strong correlation often exists between the magnetic and thermoelectric properties in copper-chromium compounds, particularly in chalcogenides like CuCrS₂ and its derivatives. The thermoelectric performance, quantified by the Seebeck coefficient and electrical conductivity, is intricately linked to the material's magnetic state and electronic structure.

In layered antiferromagnetic compounds such as CuCrS₂, the electronic conduction is affected by the magnetic order. researchgate.net The temperature dependence of electrical resistivity and thermoelectric power in the paramagnetic phase of CuCrS₂ has been interpreted as being due to the localization of charge carriers by defects and the formation of magnetic polarons. researchgate.net The initial CuCrS₂ matrix is an antiferromagnetic compound with a Néel temperature of 40 K. mdpi.com Below this temperature, Cr³⁺ ions within the layers have a ferromagnetic arrangement, but the layers are ordered antiferromagnetically with respect to each other. mdpi.com This magnetic structure significantly influences charge transport.

Doping or substitution in these materials can tune both magnetic and thermoelectric properties simultaneously. For example, in CuCr₁₋_x_La_xS₂ solid solutions, substituting chromium with lanthanum enhances the Seebeck coefficient. mdpi.commdpi.com A maximum Seebeck coefficient of 412 μV/K was measured for CuCr₀.₉₈₅La₀.₀₁₅S₂ at 420 K, a value significantly greater than that of the initial CuCrS₂ matrix. mdpi.commdpi.com However, the synthesis route and the presence of impurity phases can affect both the thermoelectric and magnetic properties, indicating a sensitive interplay between material composition, structure, and physical properties. mdpi.com

Table 4: Comparison of Properties in CuCr₁₋_x_La_xS₂

CompoundMagnetic Moment (μ_B)Weiss Constant (K)Max. Seebeck Coefficient (μV/K)Temperature for Max. Seebeck (K)Source
CuCrS₂ (initial matrix)3.88-147~113 (at 500K)500 mdpi.com
CuCr₀.₉₉La₀.₀₁S₂3.77-139Not specifiedNot specified mdpi.com
CuCr₀.₉₈₅La₀.₀₁₅S₂Not specifiedNot specified373500 mdpi.com

Nanomaterials Science of Copper Chromium Compounds

Synthesis of Nanocrystalline and Nanostructured Forms

The fabrication of nanocrystalline and nanostructured copper-chromium compounds involves a variety of chemical and physical synthesis routes designed to control particle size, composition, and crystallinity. These methods are crucial as the material's properties at the nanoscale are highly dependent on these parameters.

Common synthesis techniques include:

Hydrothermal Method: Nanocrystalline copper-chromium (Cu-Cr) mixed oxides can be synthesized using this technique. researchgate.net It involves a chemical reaction in an aqueous solution above the boiling point of water, carried out inside a sealed vessel known as an autoclave. By controlling the temperature, pressure, and reaction time, it is possible to produce fine, crystalline particles with specific molar ratios of copper to chromium. researchgate.net

Solid-State Reaction: This solvent-free approach can be used to produce pure copper chromite (CuCr₂O₄) nanostructures. researchgate.net The process often involves high-energy ball milling of precursor compounds, such as [Cu(en)₂(H₂O)₂]Cl₂ and [Cr(en)₃]Cl₃·3H₂O, followed by calcination (heat treatment) at high temperatures, for instance, 900 °C. researchgate.net The duration of ball milling and the subsequent calcination temperature are critical parameters that influence the final particle size and morphology. researchgate.net

Sol-Gel Method: This is a versatile wet-chemical technique used for fabricating metal oxides from molecular precursors. For copper chromite, a simple sol-gel route can be employed to prepare the initial material, which can then be used to create more complex nanocomposites. sumdu.edu.uaresearchgate.net

Co-precipitation: This method is effective for producing composite materials. For example, copper chromite nanoparticles embedded on graphene oxide (CuCr₂O₄/GO) have been developed for energy storage applications using a co-precipitation method. sumdu.edu.uaresearchgate.net This involves precipitating the copper chromite nanoparticles directly onto graphene oxide sheets dispersed in a solution. sumdu.edu.uaresearchgate.net

Other methods reported for the synthesis of copper-based nanomaterials in general, which can be adapted for copper-chromium systems, include thermal decomposition and combustion methods. sumdu.edu.ua The choice of synthesis strategy is often determined by the desired characteristics of the final nanostructured material, such as its size, shape, and whether it is a pure compound or a composite. researchgate.net

Morphological Control and Evolution of Nanostructures

Controlling the morphology—the size and shape—of copper-chromium nanostructures is essential for tuning their chemical and physical properties. Research has shown that the evolution of these nanostructures is significantly influenced by the synthesis conditions.

Key parameters that govern morphological control include:

Calcination Temperature and Ball Milling Duration: In solid-state synthesis of copper chromite (CuCr₂O₄), both the heat treatment temperature and the duration of the initial mechanical milling have a substantial impact on the resulting morphology and particle size. researchgate.net By systematically varying these parameters, researchers can tailor the nanostructure of the final product. researchgate.net

Precursor Composition: The molar ratio of copper to chromium precursors in methods like hydrothermal synthesis directly affects the composition and phase of the resulting mixed oxides, which in turn influences the structure. researchgate.net For instance, a specific Cu/Cr molar ratio was found to be optimal for forming the CuCr₂O₄ spinel structure, which possesses different properties than simple mixtures of CuO and Cr₂O₃ phases. researchgate.net

Systematic Investigation of Parameters: A comprehensive understanding of how different synthesis variables interact is crucial for achieving precise morphological control. The Design of Experiments (DOE) method is a powerful approach used to systematically study the relationship between multiple input variables (e.g., reaction temperature, time, type and amount of reducing agents) and the final structural properties of the nanomaterials. nih.gov This approach allows for a more efficient and robust optimization of the synthesis process to achieve desired nanowire, nanoparticle, or other anisotropic shapes. nih.gov

Surface Area and Porosity Engineering in Nanomaterials

A key advantage of nanomaterials is their high surface-area-to-volume ratio, which is critical for applications in catalysis and energy storage. mdpi.com Engineering the surface area and porosity of copper-chromium compounds is a primary goal of synthesis.

The textural properties, such as the specific surface area (measured via BET analysis), pore volume, and average pore size, are heavily dependent on the material's composition and synthesis method. researchgate.net In nanocrystalline Cu-Cr mixed oxides prepared by the hydrothermal method, the molar ratio of copper to chromium was shown to be a critical factor influencing these properties. researchgate.net

The development of a porous structure provides more active sites for chemical reactions and facilitates better contact with electrolytes in electrochemical devices. mdpi.com Nanostructured materials with highly-developed surface areas are therefore attractive as catalysts and electrodes. mdpi.com For example, the creation of nanoporous copper can be achieved through methods like dealloying, which allows for a tunable pore size. mdpi.com While specific data for copper-chromium is detailed in the table below, studies on related materials like carbon-coated copper nanoparticles have reported BET specific surface areas of 33 m²/g. researchgate.net

Cu/Cr Molar RatioBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Size (nm)
11100.175.9
21240.216.6
3960.156.1

Table 1. Textural properties of nanocrystalline Cu-Cr mixed oxide catalysts with varying molar ratios, synthesized via the hydrothermal method. Data sourced from research on their application in CO oxidation. researchgate.net

As shown in the table, a Cu/Cr molar ratio of 2 resulted in the highest specific surface area and total pore volume, indicating that compositional tuning is a viable strategy for engineering the material's porosity. researchgate.net

Applications of Nanostructured Copper-Chromium Materials (e.g., Catalysis, Energy Storage)

The unique electronic properties and high surface area of nanostructured copper-chromium materials make them suitable for several advanced applications, particularly in catalysis and energy storage.

Catalysis A mixture of copper and chromium oxides is recognized as an effective and cost-efficient catalyst for the oxidation of toxic gases like carbon monoxide (CO). researchgate.net In these catalysts, copper is the primary active component, while chromium can act as a structural and electronic promoter. researchgate.net

CO Oxidation: Nanocrystalline Cu-Cr mixed oxides have been successfully employed as catalysts for CO oxidation. Research has demonstrated that the catalytic activity is highly dependent on the composition. A sample with a Cu/Cr molar ratio of 2 exhibited significantly higher activity than other compositions. researchgate.net This enhanced performance was attributed to the formation of the CuCr₂O₄ spinel structure, which is more active for the CO oxidation reaction than the individual CuO and Cr₂O₃ phases. researchgate.net The high chemical and thermal stability of the CuCr₂O₄ spinel structure makes it a promising catalyst for various reactions. researchgate.net

Energy Storage Nanostructured copper-chromium compounds, particularly in composite forms, show significant potential as electrode materials for supercapacitors, a type of energy storage device known for high power density and long cycle life. jnanoscitec.com

Supercapacitors: A nanocomposite consisting of copper chromite nanoparticles embedded on graphene oxide (CuCr₂O₄/GO) has been fabricated and tested as an efficient material for energy storage. sumdu.edu.uaresearchgate.net When used as an electrode material in a 0.1 M H₂SO₄ aqueous electrolyte, the as-synthesized nanocomposite demonstrated a maximum specific capacitance of 370.5 F/g. sumdu.edu.uasemanticscholar.org This high capacitance value indicates its suitability for supercapacitor applications, where the rapid storage and release of energy are required. sumdu.edu.uasemanticscholar.org The performance of such nanocomposites benefits from the high conductivity of the graphene oxide support and the electrochemical properties of the copper chromite nanoparticles. sumdu.edu.ua

ApplicationMaterialKey Research Finding
Catalysis (CO Oxidation)Nanocrystalline Cu-Cr mixed oxidesA Cu/Cr molar ratio of 2 showed the highest catalytic activity due to the formation of the active CuCr₂O₄ spinel phase. researchgate.net
Energy Storage (Supercapacitor)CuCr₂O₄/GO NanocompositeAchieved a maximum specific capacitance of 370.5 F/g in a 0.1 M H₂SO₄ electrolyte. sumdu.edu.uasemanticscholar.org

Table 2. Summary of research findings for nanostructured copper-chromium materials in catalysis and energy storage applications.

Thin Film Technology and Engineering of Copper Chromium Materials

Deposition Parameters and Their Influence on Film Properties

The characteristics of copper-chromium thin films are critically dependent on the parameters set during the deposition process. Variables such as substrate temperature, sputtering pressure and power, and the flow of gases directly influence the resulting film's structural, morphological, and electrical properties.

Substrate Temperature Effects

The temperature of the substrate during deposition is a crucial parameter that regulates the physical properties of the film. researchgate.net It significantly affects the microstructure, grain size, and distribution of constituent elements.

Studies on Cu-Cr alloy films have shown that higher deposition temperatures promote the formation of larger, more distinct domains of copper and chromium. For instance, increasing the substrate temperature from 150°C to 300°C provides the necessary energy for atoms to form these larger domains. mdpi.com This change in microstructure can subsequently influence properties like surface porosity and wettability after processes such as dealloying. mdpi.com For chromium films, the grain size has been observed to increase monotonically with film thickness when deposited on substrates preheated to 300°C, whereas films deposited at room temperature exhibit a smaller grain size. researchgate.net

Table 1: Effect of Substrate Temperature on Film Properties

Property Substrate Temperature Observation Source(s)
Domain Size (Cu-Cr) Increased from 150°C to 300°C Formation of larger copper and chromium domains. mdpi.com
Grain Size (Cr) 300°C vs. Room Temperature Grain size increases with higher temperature. researchgate.net
Crystallinity (General) Increasing Temperature Improved crystallinity and larger crystallite size. mdpi.com
Transmittance (Cu₂O) Increased from 25°C to 400°C Decreased from 50.2% to 34.3%. mdpi.com
Optical Band Gap (Cu₂O) Increased from 250°C to 400°C Value increased, reaching a maximum of 2.57 eV at 400°C. mdpi.com

Sputtering Pressure and Power Effects

Sputtering power and working pressure are key parameters in physical vapor deposition (PVD) that dictate the deposition rate and the energy of the sputtered particles, thereby affecting the film's structure and properties. researchgate.net

High-Power Impulse Magnetron Sputtering (HiPIMS) compared to direct current magnetron sputtering (DCMS) for Cu-Cr bilayer films has been shown to produce films with enhanced properties. The higher peak power density of the HiPIMS target leads to increased ion energy, resulting in the deposition of denser grain structures and higher hardness. aip.org For instance, Cu-Cr films with a 1:1 thickness ratio deposited by HiPIMS showed hardness values 1.39 times higher than those grown by DCMS. aip.org In general, higher sputtering power can lead to better crystallinity and lower electrical resistance in copper films. vaccoat.com It favors the formation of a continuous film structure by enhancing the surface diffusion of arriving atoms. researchgate.net

The working gas pressure, typically Argon, also plays a vital role. ualberta.ca Increasing the argon pressure can lead to an increase in the electrical resistance of copper films. This is attributed to a decrease in the size of the copper crystallites resulting from a higher deposition rate and increased gas-phase scattering, which reduces the energy of particles arriving at the substrate. researchgate.netvaccoat.com High deposition pressure can promote a more porous film structure with voided boundaries due to a "shadowing effect". researchgate.net

Table 2: Influence of Sputtering Power and Pressure

Parameter Effect Observation Source(s)
Sputtering Power Increased Deposition rate increases proportionally. researchgate.net
Sputtering Power High Power (HiPIMS) Denser grain structure, higher hardness in Cu-Cr films. aip.org
Sputtering Power High Power Favors formation of continuous film, better crystallinity. researchgate.netvaccoat.com
Deposition Pressure Increased Can increase electrical resistivity. vaccoat.com
Deposition Pressure High Pressure Favors formation of voided boundaries. researchgate.net

Gas Flow and Reactant Concentration

In reactive sputtering processes, the flow rates of both inert (e.g., Argon) and reactive (e.g., Oxygen, Nitrogen) gases are critical for controlling the chemical composition and phase of the deposited film. aip.org For the deposition of copper oxides, for example, the specific flow of oxygen and argon is crucial to achieving the desired oxide phase. aip.orgresearchgate.net

The concentration of the alloying element is another fundamental parameter. In Cu-Cr alloyed thin films, the volume concentration of chromium has a profound effect on the microstructure. Research shows that the addition of a very small amount of chromium (e.g., ~0.5 at.%) can remarkably refine the grain structure of the copper matrix. researchgate.net In one study, the average grain size of a pure copper film was ~75.7 nm, which was significantly reduced upon the addition of chromium. researchgate.net This demonstrates that reactant concentration is a powerful tool for engineering the grain structure of the film. While not a sputtering process, studies on chemical bath deposition of copper sulfides also highlight that precursor concentration directly impacts film thickness and energy bandgap. mdpi.com

Microstructural Evolution in Thin Films

The microstructure of copper-chromium thin films evolves significantly depending on deposition conditions and post-deposition processing. This evolution encompasses changes in grain size, shape, and crystallographic orientation (texture).

For Cu-Cr-Zr alloys subjected to severe plastic deformation, a notable grain refinement occurs, with the average grain size approaching 160 nm. semanticscholar.org The mechanism behind this is identified as continuous dynamic recrystallization, where new ultrafine grains progressively evolve within microshear bands. semanticscholar.org

In thin films, the microstructure is also highly dependent on the film's thickness. For pure copper films, a distinct texture evolution is observed: very thin films often exhibit a strong (111) fiber texture, which diminishes as the film thickness increases, with (100) and other orientations becoming more prevalent. harvard.educmu.edu Similarly, the texture of chromium films has been shown to change from having no texture at ~100 Å, to a mdpi.com fiber texture between 200–2000 Å, and finally to a researchgate.net fiber texture at ~5000 Å. researchgate.net This evolution is driven by the minimization of total energy, which includes surface/interface energy and strain energy. harvard.eduresearchgate.net Annealing processes can further drive microstructural changes, often leading to grain growth to reduce the total energy accumulated in the film. harvard.edu

Film Homogeneity and Uniformity Characterization

Ensuring the homogeneity and uniformity of thin films is essential for predictable and reliable performance. Several techniques are employed to characterize these properties.

Spectroscopic ellipsometry is a powerful non-destructive optical technique used to assess film uniformity. By mapping the pseudorefractive index over a specified area (e.g., 4x4 mm²), it is possible to examine the homogeneity of films after deposition. aip.orgresearchgate.net

For chemical uniformity, especially in alloyed films, techniques like X-ray fluorescence spectroscopy (XRF) are utilized. XRF can map the chemical composition and thickness across a substrate, providing a clear picture of the distribution of different elements, such as copper and zirconium in a combinatorial library. tuni.fi This is crucial, as deposition parameters can lead to non-uniform distribution of elements within the film. For instance, magnetron-sputtered Al-Cu films deposited at ambient temperature showed a highly non-uniform copper distribution throughout the film's depth. ibm.com

Crystallinity and Grain Size Control in Thin Films

The control of crystallinity and grain size is fundamental to tailoring the mechanical and electrical properties of thin films. harvard.edu These structural characteristics are highly sensitive to deposition parameters.

X-ray Diffraction (XRD) is a primary technique for monitoring and quantifying the crystallinity, phase, texture, and grain size of films. bruker.com By analyzing the intensity, position, and width of diffraction peaks, these properties can be precisely controlled. bruker.com

Several deposition parameters can be adjusted to control grain size and crystallinity:

Alloy Concentration: The addition of an alloying element can be a highly effective method for grain size control. In Cu-Cr films, adding just 0.5 at.% of chromium can significantly refine the grain size of the copper matrix. researchgate.net

Substrate Temperature: As discussed previously, higher substrate temperatures generally provide more energy for atomic diffusion, leading to improved crystallinity and larger grain sizes. mdpi.commdpi.com

Sputtering Power: Higher sputtering power can enhance the crystallinity of the deposited film. vaccoat.com

Film Thickness: The grain size and texture of films are strongly dependent on their thickness. researchgate.net In many metal films, grain size increases as the film becomes thicker. researchgate.netcmu.edu

Deposition Technique: Advanced sputtering techniques like HiPIMS can produce denser grain structures compared to conventional DCMS. aip.org

Table 3: Methods for Controlling Crystallinity and Grain Size

Control Method Parameter Effect on Film Source(s)
Alloying Cr concentration in Cu-Cr film 0.5 at.% Cr addition refines grain size significantly. researchgate.net
Thermal Control Substrate Temperature Higher temperature generally increases grain size and crystallinity. researchgate.netmdpi.com
Deposition Power Sputtering Power Higher power can improve crystallinity. vaccoat.com
Geometric Constraint Film Thickness Grain size and texture are strongly dependent on thickness. researchgate.net
Process Selection HiPIMS vs. DCMS HiPIMS can produce denser grain structures. aip.org

Alloy and Composite Research Involving Copper and Chromium

Phase Formation and Microstructural Stability in Copper-Chromium Alloys

Copper-chromium alloys are characterized by a phase structure that is highly dependent on thermal history and composition. The solid solubility of chromium in copper decreases significantly as the temperature drops, a key factor driving the microstructural characteristics of these alloys. copper.org

When slowly cooled, the structure of a copper-chromium alloy is a two-phase mixture of chromium and alpha copper. copper.org The initial material to solidify is pure copper, which is then followed by a eutectic mixture of alpha-copper and chromium. This eutectic material often forms a lamellar structure in the interdendritic regions. copper.org

However, superior mechanical properties are typically achieved by rapidly cooling the alloy from the annealing temperature. This process, known as quenching, traps the chromium in a supersaturated solid solution within the copper matrix. copper.org The resulting microstructure appears similar to that of unalloyed copper, consisting of a single-phase alpha copper structure with equiaxed, twinned grains. copper.org This supersaturated state is metastable and is the precursor to subsequent strengthening through heat treatment.

The stability of the microstructure is influenced by the chromium content and subsequent processing. For instance, a study comparing Cu-0.2Cr and Cu-1.1Cr alloys found that after equal-channel angular pressing (ECAP) and aging, the Cu-1.1Cr alloy exhibited better thermal stability. mdpi.com Post-deformation aging in the Cu-0.2Cr alloy led to polygonization and recrystallization, whereas the Cu-1.1Cr alloy maintained a more refined structure with an average fragment size of 270 ± 15 nm. mdpi.com The stability is largely due to the precipitation of chromium particles, which pin grain boundaries and dislocations, hindering grain growth and maintaining the fine-grained structure achieved through deformation. mdpi.comresearchgate.net

Influence of Chromium on Copper-Based Alloys

The addition of chromium to copper has a profound influence on the alloy's mechanical properties, corrosion resistance, and electrical conductivity. Even in small quantities (typically 0.6% to 1.2%), chromium acts as a potent strengthening agent. copper.org The primary strengthening mechanism is precipitation hardening, where fine chromium particles precipitate from the supersaturated solid solution during aging, impeding dislocation movement and significantly increasing the alloy's strength. copper.orgepstem.net A fully aged chromium copper alloy can have a tensile strength nearly double that of pure copper. copper.org

Chromium also enhances the corrosion resistance of copper. It improves the chemical properties of the protective oxide film that forms on the surface, making it more robust and less susceptible to degradation. copper.orgresearchgate.net This enhanced protective layer contributes to the alloy's durability in various environments. researchgate.net Research on copper-nickel alloys has shown that the addition of chromium can reduce the corrosion rate significantly, an effect attributed to the formation of strengthening phases like (Ni/Fe)3Cr and an increase in the electrochemical resistance of the corrosion product film. mdpi.comnih.gov

Furthermore, chromium additions can refine the grain structure of copper alloys. A study on Cu-4wt%Mg alloys with varying chromium concentrations (0.1 to 1.0 wt%) demonstrated that chromium refined and modified the alloy's structure. unizik.edu.ng This structural modification, along with the formation of intermetallic phases, contributed to improvements in ultimate tensile strength and hardness. unizik.edu.ng

Intermetallic Compounds (e.g., GdFe₂₋ₓ(Cu,Cr)ₓ)

Research into complex alloys involving copper and chromium has identified several intermetallic compounds that influence material properties.

A notable example is the series of iron-based compounds GdFe₂₋ₓ(Cu,Cr)ₓ (where x = 0, 0.1, 0.15, and 0.2). researchgate.net These compounds were synthesized by arc-melting and annealing. Structural analysis revealed that they crystallize in the cubic Laves phase MgCu₂-type structure. In this structure, gadolinium and iron atoms occupy the 8a and 16d crystallographic sites, respectively, while the substituting copper and chromium atoms replace iron atoms at the 8a site. researchgate.net The substitution of iron with copper and chromium was found to decrease the magnetic ordering transition temperature (Curie temperature). researchgate.net

In copper-nickel alloys, the addition of chromium has been shown to facilitate the formation of (Ni/Fe)₃Cr phases. mdpi.comnih.gov These phases are credited with enhancing the alloy's strength and, consequently, its erosion-corrosion resistance. mdpi.comnih.gov

Microstructural Evolution during Thermal Treatments (e.g., Aging, Secondary Aging)

The microstructure of copper-chromium alloys is meticulously controlled through thermal treatments, primarily solution treatment followed by aging. The process begins with solution treatment at a high temperature (e.g., 950-1000°C), where chromium dissolves in the copper matrix, followed by a rapid quench to create a supersaturated solid solution. copper.orgepstem.net

The subsequent aging treatment, typically performed at temperatures between 400°C and 600°C, is where the critical microstructural changes occur. researchgate.netresearchgate.net During aging, the supersaturated solid solution decomposes, and chromium precipitates out of the copper matrix. copper.org These precipitates are initially very fine, often on the nanoscale, and are dispersed throughout the matrix. copper.orgresearchgate.net In the early stages, face-centered cubic (FCC) chromium-rich zones may form, which then transform into stable body-centered cubic (BCC) chromium precipitates with further aging. researchgate.netmdpi.com The size and density of these precipitates are key to the alloy's strength. For example, aging a Cu-Cr-Zr-Ti alloy at 500°C for 2 hours resulted in fine BCC chromium precipitates with an average size of 3.0 ± 1.0 nm, leading to maximum tensile strength. researchgate.net

Secondary aging is an additional heat treatment step that can further refine the properties of Cu-Cr alloys. This process involves aging the alloy at a primary, higher temperature, followed by a secondary aging treatment at a lower temperature. epstem.netresearchgate.net For instance, a Cu-Cr alloy might be aged at 650°C for 4 hours and then receive a secondary aging treatment at 400°C for 2 to 6 hours. epstem.netresearchgate.net This secondary step can lead to further improvements in hardness and electrical conductivity. epstem.net Studies have shown that secondary aging can increase the hardness by up to 12% compared to a single aging process and can significantly decrease electrical resistivity. epstem.netresearchgate.net The microstructural effect of secondary aging involves the coarsening of grains and further evolution of the precipitate distribution. epstem.net

The combination of deformation and thermal treatment also dictates the microstructural evolution. In alloys subjected to severe plastic deformation, such as through ECAP, post-deformation aging leads to the formation of a dense ensemble of fine particles within a refined grain structure. mdpi.com

Electrical Conductivity and Resistivity Studies in Alloys and Composites

A key advantage of copper-chromium alloys is their ability to combine high strength with good electrical conductivity. copper.org Pure copper is the standard for electrical conductivity, but its low strength limits its applications. The addition of chromium, while increasing strength, introduces scattering centers for electrons, thereby increasing electrical resistivity (the reciprocal of conductivity). 7universum.comthoughtco.com

The electrical conductivity of Cu-Cr alloys is highly sensitive to the state of the chromium within the copper matrix. When chromium is held in a supersaturated solid solution after quenching, the lattice distortion is at its maximum, resulting in higher electrical resistivity. mdpi.com Subsequent aging treatments, which cause the chromium to precipitate out of the solid solution, reduce lattice distortion and significantly improve electrical conductivity. mdpi.comresearchgate.net A fully aged chromium copper alloy can achieve a conductivity of around 85% IACS (International Annealed Copper Standard), a value much higher than most high-strength copper alloys. copper.orgresearchgate.net

Studies on powder-metallurgy-produced Cu-Cr composites show a clear trend: as the percentage of chromium increases, the electrical conductivity of the alloy decreases, and the electrical resistance increases. 7universum.com However, an optimal balance can be found. For instance, a Cu-Cr alloy with 1.5-2.0% chromium was found to exhibit 70-86% of the electrical conductivity of pure copper, providing a good compromise between mechanical properties and conductivity. 7universum.com

Secondary aging has been shown to be particularly effective in optimizing electrical properties. One study demonstrated that an as-cast Cu-Cr alloy had a specific electrical resistivity of 0.078 mΩ·mm²/mm. researchgate.net After a primary aging treatment, this dropped to 0.011 mΩ·mm²/mm. A secondary aging treatment at 400°C for 2 hours further reduced the resistivity to a low of 0.0074 mΩ·mm²/mm, making the material almost ten times more conductive than in its as-cast state. researchgate.net

The tables below summarize findings on the properties of copper-chromium alloys under various conditions.

Table 1: Electrical and Mechanical Properties of Cu-Cr Alloys Under Different Processing Conditions

Alloy Composition/ConditionUltimate Tensile Strength (MPa)Hardness (HV)Electrical Conductivity (% IACS)Source
Cu-1.1Cr (ECAP + Aged)4851660 MPa (Microhardness)76 mdpi.com
Cu-Cr-Mg (Aged 450°C, 1h)-170.177.8 researchgate.net
Cu-Cr (Aged 450°C, 1h)-162.882.9 researchgate.net
Cu-Cr-Ag (Fully Processed)494.4-91.4 mdpi.com
Cu-Cr-Zr-Ti (Aged 500°C, 2h)330-- researchgate.net

Table 2: Effect of Heat Treatment on Specific Electrical Resistivity of a Cu-Cr Alloy

ConditionSpecific Electrical Resistivity (mΩ·mm²/mm)Source
As-Cast0.078 researchgate.net
Aged (650°C, 4h)0.011 researchgate.net
Secondarily Aged (Aged + 400°C, 2h)0.0074 researchgate.net
Secondarily Aged (Aged + 400°C, 4h)0.0094 researchgate.net
Secondarily Aged (Aged + 400°C, 6h)0.012 researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for copper-chromium alloys, and how do processing parameters influence microstructural properties?

  • Methodological Answer : Cu-Cr alloys are typically synthesized via arc-melting (for high-purity samples) or powder metallurgy (for controlled porosity). Key parameters include melting temperature (1,100–1,300°C), cooling rates (to avoid Cr segregation), and post-processing annealing (to enhance homogeneity). Machining challenges arise due to Cr’s low ductility, necessitating diamond-tool micromilling for precision components like laser mirrors . Characterization via SEM-EDS can reveal Cr dispersion, while XRD identifies intermetallic phases (e.g., CuCr₂O₄).

Q. Which characterization techniques are most effective for analyzing phase composition and thermal stability in Cu-Cr systems?

  • Methodological Answer :

  • XRD : Identifies crystalline phases and lattice parameters. For Cu-Cr, monitor peaks at 2θ ≈ 43.3° (Cu) and 44.4° (Cr) to detect phase separation.
  • DSC/TGA : Measures thermal stability; Cu-Cr alloys exhibit endothermic peaks near 1,085°C (Cu melting) and exothermic oxidation events above 400°C.
  • TEM : Resolves nanoscale Cr precipitates in Cu matrices, critical for understanding strengthening mechanisms .

Q. How should researchers design initial experiments to assess Cu-Cr alloy conductivity and thermal expansion?

  • Methodological Answer :

  • Four-point probe method : Measure electrical conductivity; compare results to pure Cu (5.96×10⁷ S/m) to quantify Cr’s impact.
  • Dilatometry : Quantify thermal expansion coefficients (Cu-Cr: ~17×10⁻⁶/K vs. pure Cu: 16.5×10⁻⁶/K). Ensure uniform heating rates (<5°C/min) to minimize measurement errors .

Advanced Research Questions

Q. How can discrepancies in reported thermal expansion coefficients of Cu-Cr alloys across studies be systematically addressed?

  • Methodological Answer :

  • Controlled environment testing : Conduct experiments under inert atmospheres (e.g., Argon) to eliminate oxidation artifacts.
  • Cross-validation : Use multiple techniques (e.g., dilatometry, XRD lattice parameter tracking) on the same sample batch.
  • Computational modeling : Employ density functional theory (DFT) to predict thermal expansion behavior based on Cr concentration and lattice strain .

Q. What experimental and computational strategies optimize Cu-Cr alloy compositions for microchannel heat sinks in high-power electronics?

  • Methodological Answer :

  • Multi-objective optimization : Vary Cr content (0.5–5 wt%) and channel geometry (aspect ratios 0.1–1.0) to balance thermal conductivity and mechanical strength.
  • CFD simulations : Model fluid flow and heat transfer using ANSYS Fluent or COMSOL, validated via experimental thermal-hydraulic testing (e.g., pressure drop vs. heat dissipation).
  • Additive manufacturing : Explore laser powder bed fusion (LPBF) to fabricate complex microchannel designs with minimal post-processing .

Q. What methodologies resolve contradictions in corrosion resistance data for Cu-Cr alloys in marine vs. industrial environments?

  • Methodological Answer :

  • Electrochemical impedance spectroscopy (EIS) : Compare corrosion rates in 3.5% NaCl (marine) and 0.1M H₂SO₄ (industrial) solutions.
  • Surface analysis : Use XPS to identify oxide layers (e.g., Cr₂O₃ vs. CuO) and correlate with environmental exposure.
  • Long-term immersion tests : Monitor weight loss and pitting morphology over 6–12 months to assess durability .

Data Management and Reproducibility

Q. How should researchers document Cu-Cr alloy synthesis and testing to ensure reproducibility?

  • Methodological Answer :

  • Detailed protocols : Specify exact parameters (e.g., melting times, powder particle sizes) in supplementary materials.
  • Open-data practices : Share raw XRD/DSC files via repositories like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Replication guides : Include step-by-step videos or flowcharts for critical steps (e.g., annealing cycles) .

Q. What statistical approaches are recommended for analyzing variability in Cu-Cr mechanical property data?

  • Methodological Answer :

  • ANOVA : Test for significant differences in hardness (HV) or tensile strength across batches.
  • Weibull analysis : Assess fracture toughness data dispersion, particularly for brittle Cr-rich phases.
  • Error propagation models : Quantify uncertainty in derived properties (e.g., thermal stress calculations) .

Literature and Citation Strategies

Q. How can researchers efficiently locate primary literature on Cu-Cr phase diagrams and interfacial properties?

  • Methodological Answer :

  • Database filters : Use SciFinder with keywords “copper-chromium alloy phase diagram” and limit to “experimental” studies.
  • Citation tracking : Follow references in seminal papers (e.g., Papp’s USGS reports on Cr metallurgy ).
  • Alert systems : Set up Google Scholar alerts for terms like “Cu-Cr intermetallic” or “chromium copper thermal expansion” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.